4-Fluoro-1H-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
4-fluoro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBBYGDROFRJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734445 | |
| Record name | 4-Fluoro-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249526-67-7 | |
| Record name | 4-Fluoro-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways for 4-Fluoro-1H-benzo[d]imidazol-2-amine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the benzimidazole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document offers a detailed, step-by-step methodology for the synthesis of this target molecule, commencing from commercially available 3-fluoroaniline. The described pathway involves a two-step synthesis of the key intermediate, 3-fluoro-1,2-phenylenediamine, followed by a cyclization reaction to yield the final product. Each stage of the synthesis is accompanied by a thorough discussion of the underlying chemical principles, reaction mechanisms, and critical experimental parameters. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust and validated framework for the laboratory-scale synthesis of this compound.
Introduction: The Significance of Fluorinated Benzimidazoles
Benzimidazole derivatives are a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate their properties.[1] The unique electronic characteristics of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1] Consequently, fluorinated benzimidazoles, including this compound, are highly sought-after compounds in drug discovery programs.
This guide delineates a reliable and reproducible synthetic route to this compound, focusing on practical laboratory-scale preparation. The synthesis is presented in two main parts: the preparation of the crucial intermediate, 3-fluoro-1,2-phenylenediamine, and its subsequent conversion to the target 2-aminobenzimidazole.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a three-step sequence starting from 3-fluoroaniline. The overall strategy is depicted below:
References
The Biological Versatility of 4-Fluoro-1H-benzo[d]imidazol-2-amine: A Technical Guide for Drug Discovery
Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. The strategic incorporation of fluorine atoms into such scaffolds is a well-established method for enhancing metabolic stability, binding affinity, and overall drug-like properties. This guide focuses on 4-Fluoro-1H-benzo[d]imidazol-2-amine, a molecule poised at the intersection of these two valuable chemical motifs. While direct biological data on this specific compound is emerging, this document synthesizes extensive research on its close structural analogs to provide a predictive framework for its biological activities. We will explore its synthesis and delve into its potential as an antimicrobial, anticancer, and neuroactive agent, complete with detailed experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals aiming to unlock the therapeutic potential of this promising chemical entity.
The Benzimidazole Core and the Fluorine Advantage
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural feature of numerous therapeutic agents, including the proton-pump inhibitor omeprazole and the anthelmintic drug albendazole.[1] Its unique chemical properties allow it to mimic and interact with various biological macromolecules. The 2-amino substitution, in particular, is a common feature in derivatives exhibiting a wide range of activities.[2]
The introduction of a fluorine atom, as in this compound, is a critical design element. Fluorine's high electronegativity and small size can profoundly alter a molecule's properties by:
-
Modulating pKa: Influencing the ionization state of nearby functional groups.
-
Enhancing Metabolic Stability: Blocking sites of oxidative metabolism.
-
Improving Binding Affinity: Participating in favorable electrostatic and hydrogen bond interactions with protein targets.[3]
This strategic fluorination, combined with the proven benzimidazole core, makes this compound a compelling candidate for drug discovery programs.
Synthesis and Characterization
The synthesis of 2-aminobenzimidazoles is a well-established process in organic chemistry. A common and effective route to synthesize the title compound involves the cyclization of a substituted o-phenylenediamine precursor.
A plausible synthetic pathway for this compound starts from 1,2-difluoro-3-nitrobenzene. Nucleophilic aromatic substitution with ammonia introduces an amino group, followed by reduction of the nitro group to yield 3-fluorobenzene-1,2-diamine. This key intermediate can then be cyclized using cyanogen bromide to form the target 2-aminobenzimidazole ring.
Caption: General synthetic workflow for this compound.
Postulated Biological Activities and Mechanisms of Action
Based on extensive literature on fluorinated benzimidazole derivatives, this compound is predicted to exhibit a range of biological activities.
Antimicrobial and Antifungal Activity
Fluorinated benzimidazoles have consistently demonstrated potent antimicrobial properties.[1] The presence of an electron-withdrawing fluorine atom on the phenyl ring is suggested to enhance antimicrobial efficacy. The mechanism is often linked to the inhibition of essential microbial enzymes or disruption of biofilm formation.
Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Arylbenzimidazoles | Bacillus subtilis | 12.5 | [1] |
| 2-Arylbenzimidazoles | Pseudomonas aeruginosa | 25 | [1] |
| Fluorinated Benzimidazoles | Candida albicans | 6.25 | [1] |
| Bis-benzimidazoles | Staphylococcus aureus (MRSA) | 0.19 - 0.39 |[4] |
The activity of this compound would likely be comparable, making it a candidate for development as a novel antibiotic or antifungal agent, particularly in the context of rising drug resistance.
Anticancer Activity
The benzimidazole scaffold is a key component of many anticancer agents. Derivatives of the closely related 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine have been shown to induce apoptosis in cancer cells through multiple mechanisms.[5] These findings provide a strong rationale for investigating the anticancer potential of the title compound.
Potential mechanisms include:
-
Kinase Inhibition: Many kinases are dysregulated in cancer. Benzimidazoles have been identified as inhibitors of key kinases like c-Src, EGFR, HER2, and CDK2, blocking downstream pro-survival signaling pathways.[5][6]
-
Tubulin Polymerization Arrest: Disruption of microtubule dynamics is a validated anticancer strategy. Some benzimidazoles function similarly to vinca alkaloids or taxanes by interfering with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]
-
Topoisomerase Inhibition: Human topoisomerase I (Hu Topo I) is a critical enzyme for DNA replication and a target for cancer chemotherapy. Certain benzimidazole derivatives have been shown to inhibit its function, leading to DNA damage and cell death.[7][8]
Caption: Predicted multi-target anticancer mechanisms of action.
Neurological Activity: GABA-A Receptor Modulation
Recent studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor.[3][9][10] This receptor is a key target for drugs treating anxiety, insomnia, and other neurological disorders. These fluorinated benzimidazoles were found to enhance GABA-induced ion currents, demonstrating their potential in neuropharmacology.[3] The 4-fluoro substitution on the benzimidazole ring itself, as in the title compound, could similarly influence interactions with neurological targets, representing an exciting and less-explored avenue of research.
Experimental Protocols for Biological Evaluation
To validate the predicted activities of this compound, standardized and robust experimental protocols are essential.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
Causality: The broth microdilution method is a gold standard for quantifying antimicrobial activity. By serially diluting the compound, we can pinpoint the lowest concentration that prevents visible microbial growth, providing a clear and reproducible endpoint (MIC).
Protocol:
-
Preparation: Prepare a stock solution of this compound in DMSO. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of test concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the compound's ability to inhibit cancer cell proliferation.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Future Perspectives
This compound is a molecule of significant interest for drug discovery. Its strategic design combines the versatile benzimidazole scaffold with the advantageous properties of fluorine. While this guide provides a predictive overview based on structurally related compounds, the definitive biological profile of this specific molecule awaits direct empirical validation.
Future research should focus on:
-
Broad-Spectrum Screening: Systematically screen the compound against diverse panels of microbial strains and cancer cell lines to identify primary areas of activity.
-
Mechanism of Action Studies: Elucidate the specific molecular targets and pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Development: Synthesize and test a library of analogs to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluate its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a viable drug candidate.
The exploration of this compound and its derivatives holds considerable promise for the development of next-generation therapeutics.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine | 1388065-63-1 [smolecule.com]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Aimed at Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Territory of a Novel Benzimidazole Derivative
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this core have shown promise as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4] This guide delves into the potential mechanism of action of a specific, less-characterized member of this family: 4-Fluoro-1H-benzo[d]imidazol-2-amine .
While direct studies on this particular molecule are not extensively available in the public domain, a wealth of information on structurally related compounds allows us to formulate a compelling hypothesis regarding its biological targets and cellular effects. This document will, therefore, serve as a technical guide for researchers, providing a structured approach to investigating the mechanism of action of this compound. We will synthesize existing knowledge on related compounds to propose a putative mechanism and provide detailed, field-proven experimental protocols to validate this hypothesis.
Our approach is grounded in the principles of scientific integrity, offering a logical framework for discovery. Every proposed experimental step is designed to be a self-validating system, ensuring the robustness of the data generated.
Part 1: The Benzimidazole Scaffold - A Foundation of Diverse Bioactivity
The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile pharmacophore. The introduction of an amino group at the 2-position significantly enhances its pharmacological potential.[2] The diverse activities of 2-aminobenzimidazole derivatives stem from their ability to interact with a wide array of biological targets.
Known Biological Targets of 2-Aminobenzimidazole Derivatives:
-
Protein Kinases: A significant body of research points to protein kinases as a primary target for benzimidazole derivatives. Notably, Protein Kinase CK2 (formerly Casein Kinase II) is a recurring target.[5][6][7] CK2 is a serine/threonine kinase that is often upregulated in cancer and plays a crucial role in cell growth, proliferation, and apoptosis.[5] Derivatives of 2-aminobenzimidazole have been shown to be potent, ATP-competitive inhibitors of CK2.[7] Other kinases, such as PIM-1, HIPK2, and DYRK1a, have also been identified as targets for some benzimidazole compounds.[8]
-
Ion Channels: Certain 2-aminobenzimidazole derivatives have been identified as inhibitors of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5.[9] These channels are involved in a variety of physiological processes, and their dysregulation has been implicated in several diseases.
-
GABA-A Receptors: The 2-phenyl-1H-benzo[d]imidazole scaffold, which is structurally related to our topic compound, has been explored for its ability to act as a positive allosteric modulator of the GABA-A receptor.[10][11]
-
Other Targets: The versatility of the 2-aminobenzimidazole core is further highlighted by its reported activities as an anthelmintic agent, a sensitizer of bacteria to β-lactam antibiotics, and an inhibitor of human topoisomerase I.[1][4][12]
Part 2: A Putative Mechanism of Action for this compound: A Focus on Kinase Inhibition
Based on the extensive literature on related compounds, we hypothesize that This compound primarily acts as a protein kinase inhibitor, with a high probability of targeting Protein Kinase CK2. The fluorine substitution at the 4-position of the benzimidazole ring may influence its binding affinity and selectivity for the ATP-binding pocket of specific kinases.
Proposed Signaling Pathway:
The following diagram illustrates the hypothesized mechanism of action, focusing on the inhibition of the CK2 signaling pathway.
Caption: Hypothesized inhibition of Protein Kinase CK2 by this compound.
Part 3: Experimental Validation - A Step-by-Step Guide
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow for characterizing the mechanism of action of this compound.
Workflow for Mechanism of Action Elucidation:
Caption: A structured workflow for elucidating the mechanism of action.
Detailed Experimental Protocols:
1. In Vitro Kinase Profiling:
-
Objective: To identify the primary kinase targets of this compound.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) to test the compound against a broad panel of human kinases (e.g., >400 kinases).
-
The compound should be tested at a fixed concentration (e.g., 1 or 10 µM) in a primary screen.
-
Follow up with dose-response curves for any kinases that show significant inhibition (>50%) to determine the IC50 values.
-
-
Expected Outcome: Identification of a set of kinases that are potently inhibited by the compound, with an expectation of significant activity against Protein Kinase CK2.
2. In Vitro CK2 Enzymatic Assay (IC50 Determination):
-
Objective: To quantify the inhibitory potency of the compound against Protein Kinase CK2.
-
Methodology:
-
Use a commercially available CK2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Reconstitute recombinant human CK2α or CK2α/β holoenzyme and the specific peptide substrate according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
Incubate the enzyme, substrate, ATP, and varying concentrations of the inhibitor.
-
Measure the kinase activity by detecting the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Expected Outcome: A precise IC50 value for the inhibition of CK2, which will quantify the compound's potency.
3. Cell-Based Assays in Cancer Cell Lines:
-
Objective: To determine the effect of the compound on cell viability and to link this to the inhibition of the target kinase in a cellular context.
-
Methodology:
-
Cell Viability (MTT Assay):
-
Seed cancer cell lines known to have high CK2 expression (e.g., Jurkat, MCF-7) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT reagent and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
-
Western Blot Analysis:
-
Treat cells with the compound at concentrations around its IC50 for cell viability for a short duration (e.g., 1-4 hours).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe with antibodies against a known CK2 substrate (e.g., phospho-Akt (Ser129), phospho-PTEN) and total protein as a loading control.
-
-
-
Expected Outcome: A dose-dependent decrease in cell viability. Western blot analysis should show a decrease in the phosphorylation of CK2 substrates, confirming target engagement in cells.
Part 4: Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.
Table 1: Summary of In Vitro and Cellular Activity
| Assay Type | Target/Cell Line | Endpoint | Result |
| Kinase Panel Screen | >400 Kinases | % Inhibition @ 1 µM | List top hits |
| Enzymatic Assay | Protein Kinase CK2 | IC50 | Value in nM or µM |
| Cell Viability | Jurkat | GI50 | Value in µM |
| Cell Viability | MCF-7 | GI50 | Value in µM |
Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of the 2-aminobenzimidazole scaffold, we have proposed a testable hypothesis centered on the inhibition of protein kinases, particularly Protein Kinase CK2. The detailed experimental protocols outlined herein will enable researchers to systematically investigate and validate this putative mechanism.
Successful validation of this hypothesis would position this compound as a valuable tool compound for studying CK2 biology and as a potential starting point for the development of novel therapeutics. Further studies could then explore its in vivo efficacy in relevant disease models and delve deeper into its pharmacokinetic and pharmacodynamic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiinflammatory properties of 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchem.org.ua [medchem.org.ua]
- 6. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Discovery of 2-Aminobenzimidazoles That Sensitize Mycobacterium smegmatis and M. tuberculosis to β-Lactam Antibiotics in a Pattern Distinct from β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Spectroscopic Data of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Editor's Note: Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for 4-Fluoro-1H-benzo[d]imidazol-2-amine (CAS No. 1249526-67-7) is not presently available. This guide will therefore provide a theoretical framework for the expected spectroscopic characteristics of this molecule, grounded in established principles of spectroscopic interpretation and data from closely related analogues. This approach is designed to offer valuable predictive insights for researchers working with this or similar compounds.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom, as in this compound, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise structure and electronic environment of such compounds is paramount, and spectroscopic techniques are the primary means of achieving this. While experimental data for the title compound is elusive, this guide will project its anticipated spectral features.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the imidazole N-H proton. The chemical shifts and coupling patterns will be significantly influenced by the fluorine substituent.
Expected ¹H NMR Data (Predicted):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9, JH5-F4 ≈ 4-5 | Ortho-coupling to H-6 and a smaller meta-coupling to the fluorine at C-4. |
| H-6 | ~7.0 - 7.2 | Triplet of doublets (td) or multiplet (m) | JH6-H5 ≈ 8-9, JH6-H7 ≈ 7-8, JH6-F4 ≈ 8-10 | Ortho-coupling to H-5 and H-7, and a significant ortho-coupling to the fluorine at C-4. |
| H-7 | ~6.9 - 7.1 | Doublet of doublets (dd) | JH7-H6 ≈ 7-8, JH7-F4 ≈ 1-2 | Ortho-coupling to H-6 and a smaller para-coupling to the fluorine at C-4. |
| -NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | - | Protons are exchangeable; chemical shift is concentration and solvent dependent. |
| -NH | ~10.0 - 11.5 | Broad singlet (br s) | - | Imidazole N-H proton, typically downfield and broad; exchangeable. |
Experimental Protocol for ¹H NMR: A standard protocol for a similar compound would involve dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent such as DMSO-d₆. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the large C-F coupling constants, which are invaluable for assigning the fluorinated carbon and its neighbors.
Expected ¹³C NMR Data (Predicted):
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C-2 | ~158 - 162 | Singlet | - | Carbon of the guanidinium-like system, typically deshielded. |
| C-4 | ~150 - 155 | Doublet | ¹JC-F ≈ 235-250 | Directly attached to fluorine, showing a very large one-bond coupling constant and a significant downfield shift. |
| C-5 | ~110 - 115 | Doublet | ²JC-F ≈ 20-25 | Two bonds away from fluorine, exhibiting a smaller coupling constant. |
| C-6 | ~120 - 125 | Doublet | ³JC-F ≈ 5-10 | Three bonds away from fluorine, showing a smaller coupling. |
| C-7 | ~115 - 120 | Doublet | ⁴JC-F ≈ 2-4 | Four bonds away from fluorine, with a small coupling constant. |
| C-3a | ~130 - 135 | Doublet | ³JC-F ≈ 5-10 | Bridgehead carbon with three-bond coupling to fluorine. |
| C-7a | ~140 - 145 | Doublet | ²JC-F ≈ 15-20 | Bridgehead carbon with two-bond coupling to fluorine. |
Experimental Protocol for ¹³C NMR: The sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer, typically operating at 100 MHz for a 400 MHz instrument. A sufficient number of scans would be required to achieve a good signal-to-noise ratio.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3100 | Strong, Broad | N-H stretching | Overlapping signals from the -NH₂ and imidazole -NH groups. |
| 1650 - 1620 | Strong | C=N stretching | Imidazole ring C=N bond vibration. |
| 1620 - 1580 | Medium-Strong | N-H bending | Scissoring vibration of the primary amine. |
| 1500 - 1450 | Medium-Strong | C=C stretching | Aromatic ring skeletal vibrations. |
| 1250 - 1150 | Strong | C-F stretching | Aromatic C-F bond vibration, a key diagnostic peak. |
| 850 - 750 | Strong | C-H out-of-plane bending | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Experimental Protocol for IR Spectroscopy: The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Expected MS Data (Predicted):
| m/z | Interpretation | Rationale |
| 151 | [M]⁺ | Molecular ion peak for C₇H₆FN₃. |
| 124 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for benzimidazoles. |
| 108 | [M - HNCNH]⁺ | Fragmentation of the imidazole ring. |
Experimental Protocol for Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument. This would provide a highly accurate mass measurement, confirming the elemental composition.
Visualization of Key Structural and Spectroscopic Relationships
The following diagram illustrates the structure of this compound and highlights the key atoms for spectroscopic analysis.
Figure 1. Molecular structure of this compound.
Conclusion and Future Outlook
This guide provides a comprehensive theoretical analysis of the expected spectroscopic data for this compound. While experimental data remains to be published, these predictions offer a robust framework for researchers aiming to synthesize or identify this compound. The characteristic C-F couplings in NMR, the strong C-F stretching vibration in IR, and the specific molecular ion peak in mass spectrometry will be key identifiers. The scientific community would greatly benefit from the future publication of experimental spectra to validate and refine these predictions.
The Solubility Profile of 4-Fluoro-1H-benzo[d]imidazol-2-amine: A Technical Guide for Drug Development
Abstract
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper to success. Poor solubility can lead to a cascade of complications, including:
-
Underestimated Potency: Insoluble compounds may precipitate in in vitro assays, leading to artificially low activity readings and the potential for promising candidates to be overlooked.[1]
-
Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility often translates to low bioavailability, rendering an otherwise potent compound ineffective.[1][4]
-
Challenges in Formulation: Developing a stable and effective dosage form for a poorly soluble compound can be a significant hurdle, requiring complex and costly formulation strategies.[5]
4-Fluoro-1H-benzo[d]imidazol-2-amine, a member of the benzimidazole class of compounds, holds potential in various therapeutic areas due to the known biological activities of this scaffold.[6] However, a thorough understanding of its solubility is paramount before significant resources are invested in its development. This guide will equip researchers with the knowledge and practical methodology to accurately characterize this critical property.
Theoretical Framework: Understanding Solubility
The solubility of a compound is defined as the maximum concentration that can be achieved in a particular solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. Several factors influence the solubility of a molecule like this compound:
-
Molecular Structure: The presence of the fluorine atom and the amino group, both capable of hydrogen bonding, will influence its interaction with polar solvents. The overall aromatic structure contributes to its lipophilicity.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by the interactions with the solvent molecules for dissolution to occur.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and pH of the solvent are critical determinants of solubility.
-
Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.[3]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the context of drug discovery, it is crucial to differentiate between two types of solubility measurements: kinetic and thermodynamic.[4]
-
Kinetic Solubility: This is a high-throughput screening method often used in the early stages of discovery. It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[2][7] This method is fast but can often overestimate the true solubility as it may not allow sufficient time for the compound to reach its most stable, crystalline form.[5]
-
Thermodynamic Solubility: This is the equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[1] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8] The shake-flask method is the gold standard for determining thermodynamic solubility and is the focus of this guide.[3][9]
The following diagram illustrates the conceptual difference between these two important parameters.
Caption: Key differences between kinetic and thermodynamic solubility.
Physicochemical Properties of this compound
While extensive experimental data is not available, we can infer some properties based on its structure. A summary of known and predicted properties is provided in the table below.
| Property | Value/Prediction | Source |
| Molecular Formula | C₇H₆FN₃ | Inferred from structure |
| Molecular Weight | 151.14 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General property of similar small molecules |
| pKa | Prediction needed (likely basic due to amino and imidazole groups) | - |
| LogP | Prediction needed (moderately lipophilic) | - |
Note: The pKa and LogP values are critical for understanding the pH-dependent solubility and permeability of the compound and should be determined experimentally or through reliable computational models.
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The following protocol provides a detailed, step-by-step methodology for determining the thermodynamic solubility of this compound in various solvents. This method is designed to be self-validating by ensuring equilibrium is reached.[3][10]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator capable of constant temperature incubation
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for the shake-flask solubility determination is depicted below.
Caption: Workflow for shake-flask solubility determination.
Step-by-Step Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or the analytical mobile phase) to prepare a concentrated stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). A visual excess of solid should be present to ensure a saturated solution can be formed.[3]
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is recommended to test multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[8][10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material.
-
Separate the dissolved compound from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.
-
Filtration: Filter the supernatant through a syringe filter (0.22 µm). Ensure the filter material is compatible with the solvent and does not adsorb the compound.[11]
-
-
-
Sample Analysis:
-
Dilute the clarified supernatant with a suitable solvent (e.g., the mobile phase for HPLC) to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by a validated HPLC method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolation from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
-
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, related benzimidazole compounds and other amino-fluoro-aromatic compounds have associated hazards.[12][13][14][15][16] Therefore, it is imperative to handle this compound with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12]
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[13]
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
If inhaled: Move the person to fresh air.[13]
-
If swallowed: Rinse mouth with water.[13]
-
In all cases of exposure, seek medical attention.[15]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]
Conclusion and Future Directions
The solubility of this compound is a foundational piece of data that will guide its future development. By following the detailed shake-flask protocol outlined in this guide, researchers can obtain reliable and accurate thermodynamic solubility data in a range of pharmaceutically relevant solvents. This information will be instrumental in designing meaningful in vitro and in vivo experiments, as well as informing early formulation strategies. Future work should focus on determining the pH-solubility profile, which is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract. Additionally, computational modeling of solubility can be a valuable tool to complement experimental data and guide the design of future analogs with improved physicochemical properties.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ovid.com [ovid.com]
- 6. Buy 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine | 1388065-63-1 [smolecule.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. bioassaysys.com [bioassaysys.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. kishida.co.jp [kishida.co.jp]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. tcichemicals.com [tcichemicals.com]
- 16. angenechemical.com [angenechemical.com]
thermal stability of 4-Fluoro-1H-benzo[d]imidazol-2-amine
An In-depth Technical Guide to the Thermal Stability of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Authored by: A Senior Application Scientist
Foreword: The Imperative of Thermal Stability in Drug Development
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable pharmaceutical agent is fraught with challenges. Among the most critical yet often under-appreciated of these is the intrinsic thermal stability of the active pharmaceutical ingredient (API). The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom, as in this compound, can significantly alter the molecule's physicochemical properties, including its metabolic stability and binding affinity.[2][3] However, this modification also necessitates a thorough evaluation of its thermal behavior.
This guide provides a comprehensive framework for assessing the . It is designed not as a rigid protocol, but as a strategic workflow, empowering researchers to generate robust and reliable data essential for preclinical development, formulation, and regulatory submission. We will delve into the core analytical techniques, the rationale behind experimental parameters, and the interpretation of the resulting data, all grounded in established scientific principles.
Part 1: Foundational Physicochemical Properties
A preliminary understanding of the basic physicochemical properties of this compound is essential before embarking on detailed thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | Inferred |
| Molecular Weight | 151.14 g/mol | Inferred |
| pKa (Predicted) | 10.50 ± 0.30 | [4] |
| Storage Temp. | 2-8°C (protect from light) | [4] |
This data provides a baseline for handling and storage but lacks the critical thermal parameters that this guide will address.
Part 2: Core Methodologies for Thermal Stability Assessment
The primary techniques for evaluating the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These methods, when used in conjunction, provide a comprehensive picture of how a material behaves under thermal stress.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset of decomposition, the temperature at which maximum degradation occurs, and the nature of the residue.
Conceptual Workflow for TGA
Caption: TGA Experimental Workflow.
Detailed TGA Protocol
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (alumina or platinum).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min.[6] An inert atmosphere is crucial to prevent oxidative decomposition, which might not be representative of stability in an anaerobic manufacturing or storage environment.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 800°C at a heating rate of 20°C/min.[6] This rate provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
TGA Curve: Plot the percentage of initial mass versus temperature.
-
Derivative Thermogram (DTG): Plot the first derivative of the TGA curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Decomposition Onset (Tonset): Determine the temperature at which significant mass loss begins.
-
Decomposition Temperature (Td): Often defined as the temperature at which 5% mass loss occurs. Benzimidazole derivatives can exhibit high thermal stability, with Td values ranging from 399–454 °C.[6]
-
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state transitions.
Conceptual Workflow for DSC
Caption: DSC Experimental Workflow.
Detailed DSC Protocol
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan will be used as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting point but below the onset of decomposition (e.g., 350°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Melting Point (Tm): Identify the sharp endothermic peak on the DSC thermogram. The peak maximum corresponds to the melting point. For context, the melting point of the parent benzimidazole is approximately 170.5°C.[7]
-
Enthalpy of Fusion (ΔHf): Integrate the area under the melting peak to determine the energy required for the phase transition.
-
Part 3: Interpreting the Data and Potential Degradation Pathways
The combination of TGA and DSC provides a powerful diagnostic tool.
| Parameter | Technique | Interpretation |
| Melting Point (Tm) | DSC | A sharp endothermic peak indicates the melting of a crystalline solid. A broad peak may suggest impurities or amorphous content. |
| Decomposition Onset (Tonset) | TGA | The temperature at which the compound begins to degrade. This is a critical parameter for determining maximum processing and storage temperatures. |
| Decomposition with Melting | TGA/DSC | If the onset of decomposition in the TGA curve occurs at or near the melting temperature from the DSC, it indicates that the compound decomposes upon melting. |
| Multi-step Decomposition | TGA/DTG | Multiple peaks in the DTG curve suggest a complex degradation process with several distinct steps. |
Potential Thermal Degradation Pathways
While specific experimental data for this compound is not publicly available, we can hypothesize potential degradation pathways based on the chemistry of fluorinated aromatic compounds and benzimidazoles.
The C-F bond is strong, but at elevated temperatures, fluorinated organic molecules can decompose.[8] The thermal degradation of fluoropolymers can lead to the formation of hydrogen fluoride (HF) and various fluorinated organic fragments.[8][9]
Caption: Hypothesized Degradation Pathways.
A coupled TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) experiment would be the definitive method to identify the evolved gaseous products during decomposition, providing concrete evidence for these or other degradation pathways.
Conclusion: A Roadmap to Thermal Characterization
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the . By systematically applying TGA and DSC, researchers can determine critical parameters such as the melting point and decomposition temperature. This data is not merely academic; it is fundamental to every subsequent stage of drug development, from API processing and formulation design to stability testing and regulatory compliance. The methodologies described herein provide a robust framework for generating the high-quality, reliable data necessary to advance promising compounds like this compound from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 1249526-67-7 [amp.chemicalbook.com]
- 5. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. turi.org [turi.org]
- 9. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 4-Fluoro-1H-benzo[d]imidazol-2-amine Against Cancer Cell Lines: A Technical Guide
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole heterocycle is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] In oncology, benzimidazole derivatives have emerged as a versatile and potent class of anticancer agents, demonstrating a broad spectrum of mechanisms to thwart the proliferation of cancer cells.[2][3] These mechanisms include the disruption of microtubule dynamics leading to mitotic arrest, the induction of programmed cell death (apoptosis), and the halting of the cell cycle at critical checkpoints.[2][3][4] The adaptability of the benzimidazole scaffold allows for chemical modifications that can fine-tune its biological activity, enhancing its potency and selectivity against various cancer types. This guide focuses on a specific fluorinated derivative, 4-Fluoro-1H-benzo[d]imidazol-2-amine, and outlines a comprehensive in vitro strategy to evaluate its cytotoxic potential against cancer cell lines. While specific data for this compound is emerging, the principles outlined herein are grounded in the well-established anticancer properties of the broader benzimidazole family.
Rationale for Investigating this compound
The introduction of a fluorine atom into a pharmacologically active molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability. In the context of anticancer drug design, fluorination can enhance membrane permeability, improve target binding affinity, and increase resistance to metabolic degradation, potentially leading to a more potent and durable therapeutic effect. Given the known anticancer activities of various benzimidazole derivatives, the strategic placement of a fluorine atom on the benzimidazole ring of this compound warrants a thorough investigation into its cytotoxic profile.
Proposed Mechanisms of Action
Based on the extensive research into benzimidazole derivatives, the cytotoxic effects of this compound are likely mediated through one or more of the following pathways:
-
Induction of Apoptosis: Many benzimidazole compounds trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]
-
Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest at various phases, most commonly the G2/M phase, by interfering with the machinery that governs cell division.[3][5]
-
Microtubule Disruption: A well-established mechanism for several benzimidazole derivatives is the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division.[2]
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following sections detail a comprehensive, multi-faceted approach to characterize the in vitro cytotoxicity of this compound.
Caption: A high-level overview of the experimental workflow for assessing the in vitro cytotoxicity and mechanism of action of this compound.
PART 1: Core Cytotoxicity Screening
The initial phase focuses on determining the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
1.1. Cell Line Selection and Culture
A panel of human cancer cell lines from diverse tissue origins should be selected to assess the breadth of the compound's activity. Suggested cell lines include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
HeLa: Cervical adenocarcinoma
-
A549: Lung carcinoma
-
PC-3: Prostate adenocarcinoma (androgen receptor-negative)
All cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
1.2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10][11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[9] Replace the existing medium with the compound-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
1.3. Data Analysis and IC50 Determination
The percentage of cell viability will be calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | Treatment Duration (hours) | IC50 (µM) - Hypothetical Data |
| MCF-7 | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| HeLa | 24 | 22.8 |
| 48 | 12.7 | |
| 72 | 6.3 | |
| A549 | 24 | 18.9 |
| 48 | 10.1 | |
| 72 | 5.5 | |
| PC-3 | 24 | 25.4 |
| 48 | 14.3 | |
| 72 | 7.8 |
Caption: Hypothetical IC50 values for this compound against various cancer cell lines at different time points.
PART 2: Mechanistic Investigations
Based on the IC50 values obtained, further experiments will be conducted to elucidate the mechanism of cytotoxicity.
2.1. Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining will be used to analyze the effect of the compound on cell cycle distribution.
Protocol:
-
Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified. An accumulation of cells in a particular phase would suggest cell cycle arrest.[12]
2.2. Apoptosis Assay
Annexin V-FITC and PI double staining followed by flow cytometry will be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for an appropriate duration (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations will be quantified based on their fluorescence. An increase in the Annexin V-positive population is indicative of apoptosis induction.[14]
Caption: A proposed signaling pathway for the anticancer activity of this compound, highlighting potential effects on cell cycle and apoptosis.
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The proposed experiments will systematically assess its cytotoxicity and provide insights into its mechanism of action. Positive results from these studies would justify further investigations, including Western blot analysis to confirm the modulation of specific cell cycle and apoptotic proteins, and in vivo studies in animal models to evaluate its therapeutic efficacy and safety profile. The versatility of the benzimidazole scaffold, coupled with the potential benefits of fluorination, makes this compound a compelling candidate for further anticancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine from 2-fluoroaniline
An Application Guide for the Multi-Step Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine from 2-Fluoroaniline
Abstract
This comprehensive application note provides a detailed, multi-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthetic strategy commences with commercially available 2-fluoroaniline and proceeds through the key intermediate, 4-fluoro-1,2-phenylenediamine. Each stage of the process—including protection, nitration, deprotection, reduction, and final cyclization—is meticulously detailed with step-by-step protocols, mechanistic insights, and expert commentary on critical process parameters. The guide is designed for researchers in organic synthesis and pharmaceutical development, emphasizing scientific integrity, safety, and reproducibility.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3][4][5] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated benzimidazoles particularly attractive targets for drug discovery programs.[6][7] this compound serves as a crucial intermediate for more complex molecular architectures.[8]
This guide outlines a robust and logical synthetic pathway starting from 2-fluoroaniline. The core strategy involves the construction of the key precursor, 4-fluoro-1,2-phenylenediamine, which is then cyclized to form the target 2-aminobenzimidazole ring system. The chosen methodologies are based on well-established chemical transformations, optimized for clarity and successful execution in a laboratory setting.
Overall Synthetic Scheme
The synthesis is performed in two major parts, encompassing a total of five linear steps. The first part focuses on the synthesis of the diamine intermediate, and the second part details the final ring closure to yield the target compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 4-Fluoro-1,2-phenylenediamine
The conversion of 2-fluoroaniline to 4-fluoro-1,2-phenylenediamine requires the introduction of an amino group at the C4 position, ortho to the fluorine atom. This is achieved via a classical protection-nitration-deprotection-reduction sequence.
Step 1.1: Acetylation of 2-Fluoroaniline
Objective: To protect the aniline amino group as an acetamide. This moderates the activating nature of the amine and prevents unwanted side reactions during the subsequent nitration step.
Protocol:
-
To a stirred solution of 2-fluoroaniline (1.0 eq) in glacial acetic acid at 0-5 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(2-fluorophenyl)acetamide.
| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Mass/Volume |
| 2-Fluoroaniline | 111.12 | 1.0 | 0.1 | 11.11 g |
| Acetic Anhydride | 102.09 | 1.1 | 0.11 | 10.3 mL |
| Glacial Acetic Acid | 60.05 | - | - | 50 mL |
Step 1.2: Nitration of N-(2-Fluorophenyl)acetamide
Objective: To introduce a nitro group onto the aromatic ring. The acetamido group is an ortho-, para-director. Due to steric hindrance from the ortho-fluoro and acetamido groups, nitration occurs predominantly at the para-position (C4).
Protocol:
-
Add the N-(2-fluorophenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C, ensuring the solid dissolves completely.
-
Prepare a nitrating mixture of 65% nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-chilled to 0 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0-5 °C.
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Filter the solid, wash with cold water until neutral, and dry to obtain N-(2-fluoro-4-nitrophenyl)acetamide.
| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Mass/Volume |
| N-(2-Fluorophenyl)acetamide | 153.15 | 1.0 | 0.1 | 15.3 g |
| Conc. Sulfuric Acid (98%) | 98.08 | - | - | ~75 mL |
| Nitric Acid (65%) | 63.01 | 1.1 | 0.11 | ~7.5 mL |
Step 1.3: Hydrolysis of N-(2-Fluoro-4-nitrophenyl)acetamide
Objective: To deprotect the amino group by hydrolyzing the acetamide.
Protocol:
-
Suspend N-(2-fluoro-4-nitrophenyl)acetamide (1.0 eq) in a solution of 9 M hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 30-60 minutes.[9]
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture and pour it into ice water, causing the product to precipitate.
-
Filter the orange solid, wash with a dilute sodium carbonate solution until neutral, and then with water.
-
Dry the product to yield 2-fluoro-4-nitroaniline.[9]
| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Mass/Volume |
| N-(2-fluoro-4-nitrophenyl)acetamide | 198.14 | 1.0 | 0.1 | 19.8 g |
| Hydrochloric Acid (9 M) | 36.46 | - | - | ~150 mL |
Step 1.4: Reduction of 2-Fluoro-4-nitroaniline
Objective: To reduce the nitro group to a primary amine, forming the crucial diamine intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
In a high-pressure reaction vessel, add 2-fluoro-4-nitroaniline (1.0 eq), anhydrous ethanol, and Raney Nickel (approx. 20% by weight of the nitroaniline).[9]
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1.0 MPa.
-
Stir the reaction at room temperature for 8-12 hours or until hydrogen uptake ceases.[9]
-
Monitor the reaction by TLC.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 4-fluoro-1,2-phenylenediamine, which can be used directly in the next step.[10]
| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Mass/Volume |
| 2-Fluoro-4-nitroaniline | 156.11 | 1.0 | 0.1 | 15.6 g |
| Raney Nickel | - | Catalyst | - | ~3 g |
| Anhydrous Ethanol | 46.07 | - | - | 150 mL |
| Hydrogen Gas | 2.02 | Excess | - | 1.0 MPa |
Part 2: Cyclization to form this compound
With the ortho-diamine in hand, the final step is the construction of the imidazole ring. The reaction with cyanogen bromide is a classical, direct, and high-yielding method for synthesizing 2-aminobenzimidazoles.[11][12]
Mechanism Spotlight: Cyanogen Bromide Cyclization
The reaction proceeds via nucleophilic attack of one amino group of the diamine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent elimination of HBr to form the stable aromatic benzimidazole ring.
Caption: Simplified mechanism for the formation of the 2-aminobenzimidazole ring.
Protocol 2.1: Synthesis via Cyanogen Bromide Cyclization
Objective: To perform the ring-closing reaction to form the final product.
Protocol:
-
Prepare an aqueous suspension of 4-fluoro-1,2-phenylenediamine (1.0 eq).
-
In a separate flask, dissolve cyanogen bromide (1.0 eq) in water. EXTREME CAUTION: Cyanogen bromide is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the cyanogen bromide solution to the stirred diamine suspension at room temperature.
-
A precipitate, the hydrobromide salt of the product, will begin to form. Stir the mixture for 2-4 hours.[11]
-
Filter the solid product and wash with a small amount of cold water.
-
To obtain the free base, suspend the salt in water and add a base (e.g., aqueous ammonia or sodium carbonate solution) until the pH is basic (~8-9).
-
Stir for 30 minutes, filter the resulting solid, wash with water, and dry under vacuum to yield this compound.
| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Mass/Volume |
| 4-Fluoro-1,2-phenylenediamine | 126.13 | 1.0 | 0.1 | 12.6 g |
| Cyanogen Bromide | 105.92 | 1.0 | 0.1 | 10.6 g |
| Water | 18.02 | - | - | ~200 mL |
Characterization of Final Product
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques. Expected data, based on the parent 2-aminobenzimidazole structure and fluorine coupling, are summarized below.[13][14][15]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzimidazole ring (signals will be split by fluorine and adjacent protons). Broad signals for the NH and NH₂ protons, which may exchange with D₂O. |
| ¹³C NMR | Signals for the aromatic carbons, with characteristic C-F couplings. A signal for the C2 carbon of the imidazole ring (~150-160 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 152.06. |
| IR (KBr) | Broad N-H stretching bands (amine and imidazole) around 3100-3400 cm⁻¹. N-H bending vibration around 1620-1680 cm⁻¹. C-F stretching band. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Buy 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine | 1388065-63-1 [smolecule.com]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoro-1,2-phenylenediamine [myskinrecipes.com]
- 9. Page loading... [guidechem.com]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application and Protocol for the N-Alkylation of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the N-alkylation of 4-fluoro-1H-benzo[d]imidazol-2-amine, a key synthetic transformation in the development of novel therapeutic agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles.
Introduction: The Significance of N-Alkylated Benzimidazoles
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a wide array of clinically used drugs.[1] The introduction of an alkyl group onto the nitrogen atom of the benzimidazole ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[2][3] These modifications, in turn, can profoundly influence the compound's pharmacokinetic profile and biological activity, making N-alkylation a critical step in the optimization of lead compounds.[4][5] Specifically, this compound is a valuable starting material, with the fluorine atom providing a handle for modulating electronic properties and the 2-amino group offering a site for further functionalization. Its N-alkylated derivatives are of significant interest for their potential as antiproliferative, antifungal, and antibacterial agents.[4]
Reaction Mechanism: A Tale of Two Nitrogens
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The process is initiated by the deprotonation of a nitrogen atom by a suitable base, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, to form the N-alkylated product.
A key consideration in the N-alkylation of 2-aminobenzimidazoles is regioselectivity. The molecule presents two potentially nucleophilic nitrogen centers: the imidazole ring nitrogen (N1) and the exocyclic amino group nitrogen. The outcome of the reaction is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. Generally, stronger bases like sodium hydride (NaH) tend to deprotonate the more acidic imidazole N-H, leading to N1-alkylation. Milder bases, such as potassium carbonate (K₂CO₃), may favor alkylation at the exocyclic amino group, although this can also be influenced by steric hindrance and the electronics of the substrate and alkylating agent.[6]
Figure 1: Conceptual workflow of the N-alkylation reaction.
General Protocol for N1-Alkylation
This protocol describes a general method for the preferential N1-alkylation of this compound using a strong base.
Materials and Reagents
| Reagent | CAS Number | Notes |
| This compound | 18640-59-0 | Starting material |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | Strong base, handle with extreme care |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous solvent is crucial for the reaction |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Varies | Electrophile |
| Ethyl Acetate | 141-78-6 | For extraction |
| Saturated Aqueous Sodium Bicarbonate Solution | N/A | For quenching |
| Brine (Saturated Aqueous NaCl Solution) | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying agent |
Experimental Procedure
Figure 2: Step-by-step experimental workflow for N-alkylation.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle in a fume hood and ensure all glassware is dry.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete deprotonation, observed by the cessation of hydrogen gas evolution.
-
Alkylation: Add the alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Illustrative N-Alkylation Examples
The following table summarizes conditions for the N-alkylation of benzimidazole derivatives, providing a reference for adapting the protocol to specific needs.
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Alkyl Bromides (C3-C10) | 30% aq. KOH | Phase-Transfer Catalyst | Room Temp. | - | - | [7] |
| Alkyl Halides | 50% aq. NaOH | - | Room Temp. | 8 | - | [8] |
| Alkyl Halides | Toluene | Reflux | 18-24 | - | [8] | |
| Benzyl Alcohols | - | Solvent-free | - | - | - | [9] |
| Benzylic Alcohols | - | - | - | - | - | [10] |
Characterization of N-Alkylated Products
The structure of the synthesized N-alkylated this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the alkyl group and its attachment to the nitrogen, as well as the overall structure of the benzimidazole core.[7]
-
¹⁹F NMR Spectroscopy: Will show a signal corresponding to the fluorine atom, confirming its presence in the final product.
-
Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the addition of the alkyl group.[4]
-
Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretch of the imidazole ring upon successful N1-alkylation.[4]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture.
-
Alkyl halides are often volatile and can be toxic and/or carcinogenic. Handle them with care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting any experimental work.[11]
References
- 1. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm...: Ingenta Connect [ingentaconnect.com]
- 2. N-alkylation: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. enamine.enamine.net [enamine.enamine.net]
Application Notes & Protocols: Leveraging 4-Fluoro-1H-benzo[d]imidazol-2-amine for Solid-Phase Synthesis of Diversified Libraries
Introduction: The Strategic Advantage of the Fluorinated Benzimidazole Scaffold
The 2-aminobenzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. The introduction of a fluorine atom at the 4-position of the benzimidazole ring, as in 4-Fluoro-1H-benzo[d]imidazol-2-amine, offers distinct advantages for drug discovery programs. Fluorine's high electronegativity can modulate the pKa of the nearby imidazole nitrogens and the exocyclic amine, influencing binding affinities and pharmacokinetic properties.[1][2] Furthermore, the C-F bond is exceptionally stable, often enhancing metabolic stability by blocking potential sites of oxidative metabolism, a crucial attribute for developing robust drug candidates.[3][4]
This guide provides a comprehensive overview and detailed protocols for the application of this compound in solid-phase synthesis. By immobilizing this versatile building block on a solid support, researchers can rapidly generate libraries of N-functionalized derivatives, accelerating the structure-activity relationship (SAR) studies essential for modern drug development.
Core Principles: Designing a Solid-Phase Strategy
The successful solid-phase synthesis using this compound hinges on a well-designed workflow that considers the choice of solid support, a suitable linker strategy, and orthogonal protection schemes to allow for selective diversification.
Choosing the Right Resin and Linker
The selection of the solid support and linker is critical as it dictates the final functionality of the cleaved product (e.g., a carboxylic acid or an amide) and the conditions required for its release.
-
For C-terminal Carboxylic Acids: Wang resin is the support of choice.[5] The hydroxyl group of the resin allows for the attachment of a linker that can be subsequently coupled to the this compound. Cleavage from Wang resin is typically achieved under strong acidic conditions, yielding a C-terminal carboxylic acid.
-
For C-terminal Amides: Rink amide resin is ideal for generating peptide amides.[6][7][8][9] The linker on the Rink amide resin is designed to release the final product as a C-terminal amide upon acidolysis.
Anchoring Strategy: Immobilizing the Scaffold
The this compound scaffold can be anchored to the solid support through its exocyclic 2-amino group. A common approach involves using a linker that is first attached to the resin and then reacted with the building block. For this guide, we will focus on an approach where a succinic anhydride linker is first attached to the resin, followed by coupling of the 2-aminobenzimidazole.
Visualizing the Workflow: Solid-Phase Synthesis of a Diversified Library
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid-phase combinatorial synthesis of aminobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. appliedpolytech.com [appliedpolytech.com]
Application Notes & Protocols: High-Throughput Screening Assays for 4-Fluoro-1H-benzo[d]imidazol-2-amine Derivatives
Authored by: A Senior Application Scientist
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Derivatives of this heterocyclic system exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The specific subclass, 4-Fluoro-1H-benzo[d]imidazol-2-amine derivatives, offers a promising template for the development of novel therapeutics, with modifications to this core influencing target specificity and pharmacokinetic properties.[4][5][6]
High-Throughput Screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[7][8] This guide provides a detailed framework for developing and executing robust HTS campaigns for this compound derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The focus will be on two common and high-value target classes for benzimidazole compounds: protein kinases and tubulin.
Section 1: Foundational Principles for Robust HTS
The success of any HTS campaign is predicated on the quality and reliability of the assay. The ability to distinguish a true biological signal from experimental noise is paramount.[9]
Key Biological Targets for Benzimidazole Derivatives
-
Protein Kinases: As central regulators of cell signaling, protein kinases are one of the most important classes of drug targets, particularly in oncology.[7] Many benzimidazole derivatives have been identified as potent ATP-competitive kinase inhibitors.[10][11] Assays for this target class typically measure the consumption of ATP or the generation of a phosphorylated product.[12][13]
-
Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and structure.[14] Compounds that interfere with tubulin polymerization are effective antimitotic agents. Benzimidazoles can disrupt microtubule dynamics, making this a key target class to investigate.[14][15] HTS assays can monitor the polymerization process directly in biochemical formats or visualize its disruption in cell-based systems.[16][17]
The Cornerstone of Assay Quality: The Z'-Factor
For years, the signal-to-background (S/B) ratio was a common metric for assay quality. However, S/B fails to account for data variability. An assay with a high S/B but high variance is unreliable. The Z'-factor (pronounced "Z-prime") is a statistical metric that has become the industry standard for quantifying HTS assay quality because it incorporates both the signal window and the data variation of the positive and negative controls.[9][18][19]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-Factor = 1 - [ (3σp + 3σn) / |μp - μn| ]
A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[20]
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A large separation between control signals with low data variation. Ideal for HTS.[18] |
| 0 to 0.5 | Acceptable | The assay may be usable, but hit confirmation will require extra diligence.[20] |
| < 0 | Unsuitable | The signal from the controls overlaps too much; the assay is not reliable for screening.[19] |
Section 2: Biochemical HTS Protocol for Kinase Inhibition
This protocol describes a universal, luminescence-based kinase assay that measures ATP consumption. It is a homogeneous, "add-mix-measure" assay, making it exceptionally well-suited for automated HTS.[21] The principle relies on a luciferase enzyme that produces light in the presence of ATP; as the kinase consumes ATP, the luminescent signal decreases.[21][22]
Assay Principle: ATP Depletion
The Kinase-Glo® Luminescent Kinase Assay is a widely used method that quantifies the amount of ATP remaining in solution following a kinase reaction.[21] A decrease in luminescence is directly proportional to kinase activity, and inhibition of the kinase results in a higher luminescent signal (less ATP consumed).
Detailed Protocol: Luminescent Kinase Assay
Objective: To identify this compound derivatives that inhibit a target protein kinase.
Materials:
-
Target Kinase and its specific peptide/protein Substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
ATP, MgCl₂, DTT, and appropriate kinase reaction buffer
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well, white, opaque microplates
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 20-50 nL of test compounds, positive controls, and negative controls (DMSO) to the appropriate wells of a 384-well assay plate.
-
Rationale: Acoustic dispensing minimizes DMSO volume, reducing its potential interference with the enzymatic reaction.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer. The final concentration of the kinase should be optimized to consume 50-80% of the initial ATP (a concentration near the ATP Kₘ is a good starting point for competitive inhibitor screens).[23]
-
Dispense 5 µL of the 2X Kinase/Substrate Master Mix into each well of the assay plate.
-
Scientist's Note: Pre-incubating the enzyme with the test compound for 15-30 minutes before initiating the reaction can be critical for identifying inhibitors with slow binding kinetics.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is now 10 µL.
-
Seal the plate, centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.
-
Incubate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and stop the kinase reaction.[24]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).
-
Data Analysis and Quality Control
-
Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)
-
Calculate Z'-Factor: Use the signals from at least 16 positive control wells and 16 negative control wells to calculate the Z'-factor for each plate. A Z' > 0.5 is required for a valid screen.[20]
Workflow Diagram: Kinase Inhibition HTS
Caption: Automated workflow for a luminescence-based kinase inhibition HTS assay.
Section 3: Biochemical HTS Protocol for Tubulin Polymerization
This protocol describes a fluorescence-based assay to identify compounds that inhibit tubulin polymerization. The assay principle is based on a fluorescent reporter that increases in signal upon incorporation into growing microtubules, providing a direct measure of polymer mass.[15][25]
Assay Principle: Fluorescence-Based Detection
The assay uses purified tubulin and includes a fluorescent reporter that specifically binds to polymerized microtubules. In the absence of polymerization (or in the presence of an inhibitor), the reporter remains in solution with a low fluorescence signal. As tubulin polymerizes into microtubules, the reporter is incorporated, leading to a significant increase in fluorescence intensity.[25]
Detailed Protocol: Tubulin Polymerization Assay
Objective: To identify this compound derivatives that inhibit or promote tubulin polymerization.
Materials:
-
Tubulin Polymerization HTS Assay Kit (e.g., Cytoskeleton, Inc. #BK011P) containing:
-
Lyophilized Tubulin (>99% pure)
-
GTP solution
-
Tubulin General Buffer
-
Fluorescent Reporter
-
-
Test Compounds (in DMSO)
-
Positive Controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)
-
Negative Control (DMSO)
-
384-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader (37°C)
Protocol Steps:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with buffer to the desired stock concentration (e.g., 10 mg/mL). Let it sit on ice for 10-15 minutes to ensure complete resuspension.
-
Prepare a 2X Tubulin Master Mix containing Tubulin, GTP, and the fluorescent reporter in the general tubulin buffer. Keep this mix on ice at all times.
-
Rationale: Tubulin polymerization is temperature-dependent. Keeping the protein on ice prevents premature polymerization before the assay begins.[16]
-
-
Compound Plating:
-
Add 1 µL of test compounds or controls (diluted in buffer to a 10X concentration) to the wells of a pre-chilled 384-well plate.
-
-
Reaction Initiation and Reading:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Using a multichannel pipette or liquid handler, add 10 µL of the ice-cold 2X Tubulin Master Mix to each well.
-
Immediately place the plate into the 37°C reader.
-
Read the fluorescence intensity (e.g., Ex/Em specific to the reporter) every 60 seconds for 60 minutes.
-
Scientist's Note: The kinetic reading is crucial. Inhibitors will show a flat or reduced slope compared to the DMSO control, while stabilizers may show an increased rate of polymerization.
-
Data Analysis and Quality Control
-
Analyze Kinetic Data: The primary data is a curve of fluorescence vs. time. The area under the curve (AUC) or the final endpoint fluorescence can be used to calculate percent inhibition.
-
Calculate Percent Inhibition (Endpoint): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) (Where Signal_Max is DMSO and Signal_Min is Nocodazole control).
-
Calculate Z'-Factor: Use the endpoint fluorescence values from the DMSO (negative control for inhibition) and Nocodazole (positive control for inhibition) wells.
Workflow Diagram: Tubulin Polymerization HTS
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 11. Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. abscience.com.tw [abscience.com.tw]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. support.collaborativedrug.com [support.collaborativedrug.com]
- 21. promega.co.uk [promega.co.uk]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 23. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
Analytical methods for the quantification of 4-Fluoro-1H-benzo[d]imidazol-2-amine in biological samples
An Application Note for Drug Development Professionals
Topic: Quantitative Bioanalysis of 4-Fluoro-1H-benzo[d]imidazol-2-amine in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key heterocyclic compound of interest in pharmaceutical development, within human plasma.[1][2][3] We present a highly selective and sensitive method employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The core of this application note is a detailed, step-by-step protocol for sample preparation using a straightforward protein precipitation (PPT) technique, followed by optimized chromatographic separation and mass spectrometric detection. Furthermore, we outline a complete framework for method validation based on the International Council for Harmonisation (ICH) M10 and U.S. Food and Drug Administration (FDA) guidelines, ensuring data integrity, reproducibility, and regulatory compliance.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.
Introduction: The Rationale for a Validated Method
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold renowned for its diverse pharmacological activities and prevalence in medicinal chemistry.[1][2] Accurate quantification of such molecules in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profile. This data is critical for making informed decisions throughout the drug development pipeline, from preclinical toxicokinetic assessments to human clinical trials.[5][7]
The primary challenge in bioanalysis is the complexity of the sample matrix. Plasma is rich in proteins, lipids, salts, and endogenous small molecules that can interfere with analysis, suppress the analyte signal, and damage analytical instrumentation.[8][9] Therefore, a robust analytical method must incorporate two key stages:
-
Efficient Sample Preparation: To isolate the analyte from interfering matrix components.
-
Selective & Sensitive Detection: To accurately measure the analyte, often at very low concentrations.
This application note details a method that balances simplicity, speed, and performance, utilizing protein precipitation for sample cleanup and LC-MS/MS for detection—a gold standard for quantitative bioanalysis.[10][11] The entire workflow is designed to be self-validating, adhering to stringent international regulatory standards to ensure the generation of reliable and defensible data.[4][12][13]
The Analytical Workflow: A Strategic Overview
The successful quantification of this compound is achieved through a systematic, multi-step process. Each step is optimized to ensure maximum recovery of the analyte while minimizing matrix effects, thereby guaranteeing the accuracy and precision of the final concentration measurement.
Caption: High-level overview of the bioanalytical workflow.
Sample Preparation: The Foundation of Quality Data
Effective sample preparation is the most critical step in bioanalysis.[14] For this method, we selected Protein Precipitation (PPT) due to its speed, simplicity, and effectiveness for a broad range of small molecules.[15][16]
Causality Behind the Choice: While techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can yield cleaner extracts, they are more labor-intensive and require significant method development.[9] PPT with acetonitrile (ACN) offers a pragmatic and efficient approach. ACN acts as a denaturant, disrupting the hydration layer around plasma proteins, causing them to precipitate out of solution.[17] The analyte, being soluble in the ACN-rich supernatant, is effectively separated from the bulk of interfering proteins.[18][19]
Caption: Step-by-step Protein Precipitation (PPT) workflow.
Protocol 1: Protein Precipitation of Plasma Samples
Materials:
-
Human plasma (K2EDTA anticoagulant recommended)
-
This compound certified reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d3 (recommended)
-
Acetonitrile (HPLC or MS grade), chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Refrigerated microcentrifuge
-
Vortex mixer
-
HPLC vials with inserts
Procedure:
-
Thaw Samples: Thaw frozen plasma samples on ice or at room temperature. Vortex gently to ensure homogeneity.
-
Aliquot: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Spike Internal Standard (IS): Add 20 µL of the internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample. The IS is crucial for correcting for variability in sample preparation and instrument response.
-
Precipitate: Add 300 µL of cold (4°C) acetonitrile to the tube. Adding the ACN forcefully helps initiate the mixing process. The 3:1 solvent-to-plasma ratio is a well-established starting point for efficient protein removal.[17][19]
-
Mix: Vortex the mixture vigorously for at least 60 seconds. This step is critical to ensure complete denaturation and precipitation of proteins.[15]
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. The high g-force and low temperature ensure the formation of a tight protein pellet and prevent potential degradation of the analyte.
-
Transfer: Carefully aspirate the clear supernatant and transfer it to an HPLC vial for analysis. Avoid disturbing the protein pellet at the bottom of the tube.
LC-MS/MS Method: Achieving Selectivity and Sensitivity
The analysis is performed on a triple quadrupole mass spectrometer, which provides exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography (C18): A C18 column is ideal for retaining moderately polar compounds like benzimidazole derivatives from a highly aqueous/organic mobile phase.[20][21]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile is employed. The formic acid serves to protonate the analyte, enhancing ionization efficiency in the ESI source and improving chromatographic peak shape.
-
Electrospray Ionization (ESI+): The benzimidazole structure contains basic nitrogen atoms that are readily protonated, making positive mode ESI the optimal choice for generating abundant parent ions ([M+H]+).[20]
-
Multiple Reaction Monitoring (MRM): In the mass spectrometer, the parent ion (Q1) is selected and fragmented. Specific, stable product ions (Q3) are then monitored. This highly specific transition (Q1 -> Q3) minimizes interference from co-eluting matrix components, ensuring only the analyte of interest is quantified.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| HPLC System | Standard UPLC/HPLC System |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined empirically by infusing a standard solution |
| Analyte (Q1 -> Q3) | e.g., 168.1 -> 125.1 (Hypothetical - requires optimization) |
| Internal Standard (Q1 -> Q3) | e.g., 171.1 -> 128.1 (Hypothetical - requires optimization) |
Method Validation: Ensuring Trustworthiness and Compliance
A bioanalytical method is only reliable if it is thoroughly validated. The validation process demonstrates that the method is suitable for its intended purpose.[5][12] All validation experiments must be conducted according to established regulatory guidelines.[4][6][13]
Protocol 2: Bioanalytical Method Validation Framework
1. Selectivity and Specificity:
-
Objective: To ensure that matrix components do not interfere with the quantification of the analyte.
-
Procedure: Analyze at least six different blank plasma lots. The response at the retention time of the analyte should be less than 20% of the Lower Limit of Quantification (LLOQ) response.
2. Calibration Curve and Sensitivity:
-
Objective: To demonstrate the relationship between instrument response and analyte concentration and to define the LLOQ.
-
Procedure: Prepare a blank plasma sample and a minimum of six non-zero calibration standards by spiking known amounts of the analyte. The curve is typically fitted with a linear, 1/x² weighted regression.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The accuracy of back-calculated concentrations for each standard must be within ±15% of the nominal value (±20% at the LLOQ). The LLOQ is the lowest standard on the curve that meets these criteria and has a signal-to-noise ratio >5.
Table 2: Example Calibration Curve and LLOQ Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.10 (LLOQ) | 0.11 | 110.0% |
| 0.25 | 0.24 | 96.0% |
| 1.00 | 1.03 | 103.0% |
| 5.00 | 4.89 | 97.8% |
| 25.0 | 25.5 | 102.0% |
| 80.0 | 78.9 | 98.6% |
| 100.0 (ULOQ) | 101.2 | 101.2% |
| Regression | y = 1.25x + 0.002; r² = 0.998; Weighting = 1/x² |
3. Accuracy and Precision:
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).
-
Procedure: Analyze QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in at least five replicates per level, across multiple days (inter-day) and within a single day (intra-day).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).
Table 3: Example Inter-Day Accuracy & Precision Summary (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.10 | 0.108 | 108.0% | 11.5% |
| Low QC | 0.30 | 0.289 | 96.3% | 8.7% |
| Mid QC | 10.0 | 10.4 | 104.0% | 6.2% |
| High QC | 75.0 | 72.8 | 97.1% | 5.5% |
4. Matrix Effect and Recovery:
-
Objective: To assess the influence of the biological matrix on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).
-
Procedure: Compare the response of the analyte in post-extraction spiked plasma with the response in a pure solution (matrix effect). Compare the response of a pre-extraction spiked sample to a post-extraction spiked sample (recovery).
5. Stability:
-
Objective: To ensure the analyte is stable throughout the entire lifecycle of the sample, from collection to analysis.
-
Procedure: Analyze QC samples after subjecting them to various storage and handling conditions.
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Table 4: Stability Assessments
| Stability Test | Condition | Duration |
| Freeze-Thaw Stability | Three cycles from -80°C to room temperature | 3 Cycles |
| Bench-Top Stability | Room temperature | 4 hours |
| Autosampler Stability | In processed sample matrix at 10°C | 24 hours |
| Long-Term Stability | Frozen at -80°C | 90 days |
Conclusion
The method described in this application note provides a robust, sensitive, and reliable workflow for the quantification of this compound in human plasma. By combining a simple and rapid protein precipitation protocol with the power of LC-MS/MS, this method is well-suited for high-throughput analysis required in drug development. The adherence to FDA and ICH validation guidelines ensures the integrity and trustworthiness of the generated data, making it suitable for inclusion in regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Strategic Application of 4-Fluoro-1H-benzo[d]imidazol-2-amine in Modern Medicinal Chemistry
Introduction: The Benzimidazole Scaffold and the Unique Role of 4-Fluoro Substitution
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its structural similarity to endogenous purines allows it to function as a bioisostere, readily engaging with enzymes and receptors.[1] Within this important class of heterocycles, the strategic introduction of fluorine atoms can dramatically modulate physicochemical and pharmacological properties, including metabolic stability, binding affinity, and cell permeability.
This guide focuses on a specific, yet increasingly important isomer: 4-Fluoro-1H-benzo[d]imidazol-2-amine . The placement of a fluorine atom at the 4-position, adjacent to the ring fusion, imparts a unique electronic and conformational profile that medicinal chemists are beginning to exploit, particularly in the design of targeted therapies like kinase inhibitors. This document serves as a detailed technical guide for researchers, providing insights into the synthesis, derivatization, and application of this versatile scaffold, supported by actionable protocols and structure-activity relationship (SAR) data from seminal research.
Rationale for Use: Why the 4-Fluoro Isomer?
The choice of the 4-fluoro substitution is not arbitrary. Unlike the more commonly synthesized 5- or 6-fluoro isomers, the fluorine atom at C-4 exerts a profound inductive effect on the adjacent N-1 nitrogen and the fused benzene ring. This has several key implications for drug design:
-
Modulation of pKa: The electron-withdrawing nature of fluorine at C-4 lowers the basicity of the imidazole nitrogens. This can be critical for optimizing compound solubility, cell permeability, and the nature of interactions with target proteins, such as the hinge region of kinases.
-
Enhanced Binding Interactions: The C4-F bond can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein residues, potentially increasing binding affinity and selectivity.
-
Metabolic Blocking: Fluorine substitution at this position can block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Conformational Control: The steric and electronic influence of the C-4 fluorine can restrict the rotation of substituents at the N-1 and C-7 positions, locking the molecule into a more bioactive conformation.
Core Synthesis and Derivatization Workflows
The successful application of the this compound scaffold begins with its efficient and reliable synthesis. The primary route involves the preparation of the key precursor, 3-fluoro-1,2-phenylenediamine , followed by a cyclization reaction to form the benzimidazole core.
Diagram: Overall Synthetic Workflow
Caption: General workflow for synthesis and derivatization.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-1,2-phenylenediamine (Precursor)
This protocol is adapted from established procedures for the synthesis of fluorinated anilines and their subsequent reduction.[3]
Step-by-Step Methodology:
-
Acetylation/Nitration:
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in acetic anhydride (4.0 eq) at 0 °C, add glacial acetic acid (1.3 eq).
-
After stirring for 30 minutes, slowly add a pre-cooled mixture of 65% nitric acid (1.2 eq) and 95% sulfuric acid (0.1 eq), maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated solid (N-(4-fluoro-2-nitrophenyl)acetamide) by filtration and wash with cold water. Dry under vacuum.
-
-
Hydrolysis:
-
Suspend the crude N-(4-fluoro-2-nitrophenyl)acetamide in 9 M hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction, pour it into ice water, and collect the precipitated orange solid (4-fluoro-2-nitroaniline) by filtration.
-
Wash the solid with a sodium carbonate solution until neutral, then with water. Dry under vacuum.
-
-
Reduction:
-
In a hydrogenation vessel, dissolve 4-fluoro-2-nitroaniline (1.0 eq) in anhydrous ethanol.
-
Add Raney Nickel (approx. 20% by weight) as a catalyst.
-
Pressurize the vessel with hydrogen gas (1.0 MPa) and stir at room temperature for 8-12 hours.
-
Caution: Raney Nickel is pyrophoric. Handle with care under an inert atmosphere.
-
Once the reaction is complete (monitored by TLC or disappearance of starting material), carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-fluoro-1,2-phenylenediamine as a solid, which can be used in the next step without further purification.
-
Protocol 2: Synthesis of this compound (Core Scaffold)
This protocol describes the cyclization of the diamine precursor using cyanogen bromide, a standard method for forming 2-aminobenzimidazoles.
Causality: Cyanogen bromide serves as a one-carbon electrophile. The reaction proceeds via nucleophilic attack of one amino group of the phenylenediamine onto the carbon of BrCN, followed by intramolecular cyclization with the elimination of HBr to form the stable, aromatic benzimidazole ring system.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of cyanogen bromide (BrCN, 1.1 eq) in methanol. Extreme Caution: Cyanogen bromide is highly toxic and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Cyclization:
-
Slowly add the cyanogen bromide solution to the stirred solution of the diamine over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for subsequent derivatization steps.
-
Protocol 3: N-Arylation of the Scaffold (Example Derivatization)
This protocol outlines a general copper-catalyzed Chan-Lam coupling for N-arylation, a common strategy for elaborating the benzimidazole core in kinase inhibitor synthesis.[4]
Causality: The Chan-Lam reaction is a robust method for forming C-N bonds. It offers an alternative to palladium-catalyzed methods and is often effective for N-arylation of heterocyclic amines. The copper(II) acetate is the catalyst, and the base is required to deprotonate the benzimidazole nitrogen, facilitating the coupling with the arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), copper(II) acetate (Cu(OAc)₂, 1.0 eq), and a base such as triethylamine (Et₃N, 2.0 eq) or pyridine.
-
Add an appropriate solvent, such as dichloromethane (DCM) or methanol/water.
-
-
Coupling Reaction:
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 24-48 hours. The reaction is often open to the air as oxygen can serve as the terminal oxidant.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove insoluble copper salts.
-
Concentrate the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated derivative.
-
Applications in Kinase Inhibitor Drug Discovery
The 4-fluoro-2-aminobenzimidazole scaffold has emerged as a valuable core in the development of inhibitors for several important kinase targets implicated in oncology and inflammatory diseases.
Case Study: p38 MAP Kinase Inhibitors
p38 MAP kinase is a critical node in cellular signaling pathways that drive inflammation. Inhibitors of p38α and p38γ are sought for treating conditions like Chronic Obstructive Pulmonary Disease (COPD) and rheumatoid arthritis. Patent literature discloses series of compounds based on the 4-fluoro-2-aminobenzimidazole scaffold for this purpose.[5][6]
SAR Insights: While specific IC₅₀ values for 4-fluoro derivatives are often embedded within broad patent claims, the consistent inclusion of this scaffold suggests its utility. The 2-amino group typically serves as a key hydrogen bond donor to the hinge region of the kinase. The N-1 position is often substituted with a cyclic group (e.g., cyclopropyl or cyclohexyl) that occupies a hydrophobic pocket. The 4-fluoro substituent is believed to enhance binding and/or improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the inhibitors.
Diagram: p38 Kinase Inhibition
Caption: Inhibition of the p38 MAPK inflammatory pathway.
Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are targets for the treatment of pain and certain cancers driven by NTRK gene fusions.[7][8] The 4-fluoro-2-aminobenzimidazole scaffold has been utilized in the design of TrkA inhibitors.
Data Presentation: Representative TrkA Inhibitor Data
The following table presents hypothetical but representative data for a series of TrkA inhibitors based on the 4-fluoro-2-aminobenzimidazole scaffold, illustrating a typical SAR investigation.
| Compound ID | R¹ (at N-1) | R² (at 2-amino) | TrkA IC₅₀ (nM) | Cellular Potency (nM) |
| A-1 | H | H | >10,000 | >10,000 |
| A-2 | Cyclopropyl | H | 1,250 | 8,500 |
| A-3 | Cyclopropyl | 3-hydroxyphenyl | 85 | 450 |
| A-4 | Cyclopropyl | 5-indazolyl | 15 | 98 |
| A-5 | Cyclohexyl | 5-indazolyl | 22 | 150 |
| A-6 | H | 5-indazolyl | 450 | 3,200 |
Data is illustrative and compiled for educational purposes based on trends in kinase inhibitor design.
Analysis of SAR Table:
-
The unsubstituted scaffold (A-1 ) is inactive, highlighting the necessity of derivatization.
-
Alkylation at the N-1 position with a small hydrophobic group like cyclopropyl (A-2 ) provides a significant jump in activity, likely by engaging a hydrophobic pocket near the ATP binding site.
-
Substitution on the 2-amino group is critical. Arylation, particularly with a group capable of forming additional hydrogen bonds like the indazole in A-4 , dramatically increases both biochemical and cellular potency.
-
The comparison between A-4 and A-6 underscores the synergistic effect of having substituents at both the N-1 and 2-amino positions.
-
The 4-fluoro group is maintained across the active compounds, suggesting its positive contribution to the overall activity profile.
Conclusion and Future Outlook
This compound is a highly valuable scaffold that offers distinct advantages for modern drug discovery. The specific placement of the fluorine atom at the 4-position provides a powerful tool for medicinal chemists to fine-tune the electronic, conformational, and pharmacokinetic properties of lead compounds. The synthetic accessibility of this core, coupled with its proven utility in high-value target classes like p38 MAP kinase and Trk kinases, ensures its continued application in the development of next-generation targeted therapies. Future work will likely focus on further exploring the unique bioisosteric properties of this scaffold and expanding its application to other target families.
References
- 1. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010067130A8 - P38 map kinase inhibitors - Google Patents [patents.google.com]
- 6. WO2010112936A1 - P38map kinase inhibitor - Google Patents [patents.google.com]
- 7. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 8. Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Fluoro-1H-benzo[d]imidazol-2-amine in the Development of Novel Anti-Cancer Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Fluoro-1H-benzo[d]imidazol-2-amine as a core scaffold for the discovery and development of next-generation anti-cancer therapeutics. The benzimidazole core, being isosteric to naturally occurring purine nucleotides, offers a privileged scaffold for interacting with various biological targets implicated in cancer progression.[1][2][3] The introduction of a fluorine atom at the 4-position is a strategic modification intended to enhance metabolic stability and modulate electronic properties, potentially leading to improved potency and pharmacokinetic profiles of derivative compounds.
Introduction: The Rationale for this compound in Oncology
The benzimidazole heterocycle is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[3] Its structural similarity to purines allows it to interact with a wide array of biological targets, including enzymes and receptors that are pivotal in cancer cell proliferation and survival.[4][5] Several benzimidazole derivatives have demonstrated potent anti-cancer activities through diverse mechanisms of action, such as:
-
Microtubule Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][6]
-
Kinase Inhibition: Targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt pathway.[7]
-
DNA Intercalation and Topoisomerase Inhibition: Interfering with DNA replication and repair processes in rapidly dividing cancer cells.[1][8]
-
PARP Inhibition: Blocking DNA repair mechanisms, particularly effective in cancers with existing DNA repair deficiencies.[1]
The strategic placement of a fluorine atom on the benzene ring of the benzimidazole scaffold can significantly enhance its drug-like properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability.[9][10] Specifically, the 4-fluoro substitution on the 2-aminobenzimidazole core is hypothesized to offer a unique electronic and steric profile for derivatization, enabling the exploration of novel chemical space in the quest for potent and selective anti-cancer agents.
Synthetic Strategy: From Core Scaffold to Diversified Library
The following section outlines a robust and versatile synthetic approach for the derivatization of this compound to generate a library of novel chemical entities for anti-cancer screening.
Synthesis of the Core Scaffold: this compound
A common and efficient method for the synthesis of 2-aminobenzimidazoles involves the cyclization of an o-phenylenediamine with cyanogen bromide. For the synthesis of the 4-fluoro analog, the starting material would be 3-fluoro-1,2-phenylenediamine.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.
Library Development: Derivatization Strategies
The 2-amino group of the scaffold serves as a versatile handle for a variety of chemical modifications to generate a diverse library of compounds.
Workflow for Derivative Synthesis
Caption: Synthetic routes for derivatization.
Protocol 2: General Procedure for Amide Synthesis
-
Activation (if starting from a carboxylic acid): Dissolve the desired carboxylic acid (1.1 equivalents) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like Diisopropylethylamine (DIPEA) (2 equivalents). Stir for 15-30 minutes at room temperature.
-
Coupling: Add this compound (1 equivalent) to the activated carboxylic acid solution (or directly to a solution of an acyl chloride in the presence of a base).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
In Vitro Evaluation: Screening for Anti-Cancer Activity
A systematic in vitro screening cascade is essential to identify promising lead compounds from the synthesized library.
Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl). Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC50 Values (µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Lead Compound 1 | 2.5 | 5.1 | 3.8 |
| Lead Compound 2 | 1.8 | 3.2 | 2.1 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |
Mechanistic Assays for Lead Compounds
Compounds exhibiting potent cytotoxicity should be further investigated to elucidate their mechanism of action.
Workflow for Mechanistic Studies
Caption: In vitro mechanistic evaluation workflow.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
In Vivo Evaluation: Preclinical Efficacy Studies
Promising lead compounds with a well-defined in vitro mechanism of action should be advanced to in vivo studies to assess their anti-tumor efficacy and safety in animal models.
Protocol 5: Xenograft Tumor Model in Mice
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion and Future Directions
This compound represents a promising and versatile starting point for the development of novel anti-cancer agents. The strategic incorporation of a fluorine atom is anticipated to bestow favorable pharmacological properties upon its derivatives. The systematic application of the synthetic and screening protocols outlined in these notes will enable the identification and optimization of lead compounds with potent and selective anti-cancer activity. Future work should focus on structure-activity relationship (SAR) studies to refine the potency and selectivity of lead compounds, as well as comprehensive ADME/Tox profiling to assess their drug-like properties.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Welcome to the technical support center for the synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely recognized and dependable method for the synthesis of 2-aminobenzimidazoles, including the 4-fluoro derivative, is the cyclization of the corresponding o-phenylenediamine with cyanogen bromide (BrCN).[1] This reaction is typically carried out by treating 4-fluoro-1,2-phenylenediamine with an equimolar amount of cyanogen bromide in an aqueous or alcoholic medium.[1] The reaction proceeds through the formation of a guanidine intermediate which then undergoes intramolecular cyclization to form the benzimidazole ring.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Purity of Starting Materials: The purity of 4-fluoro-1,2-phenylenediamine is crucial. This starting material can be susceptible to oxidation, leading to colored impurities that can interfere with the reaction. It is advisable to use freshly purified 4-fluoro-1,2-phenylenediamine or to purify it before use if its quality is questionable.
-
Reaction Conditions: The reaction temperature and time are critical parameters. While the reaction with cyanogen bromide is often performed at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Stoichiometry: Precise control of the stoichiometry between 4-fluoro-1,2-phenylenediamine and cyanogen bromide is important. Using a slight excess of either reactant can lead to the formation of side products.
-
pH of the Reaction Mixture: The pH of the reaction medium can influence the rate of cyclization. Maintaining a neutral to slightly basic pH is generally favorable for this reaction.
Q3: I am observing the formation of multiple side products. How can I minimize them?
A3: The formation of side products is a common issue in benzimidazole synthesis. Here are some strategies to minimize them:
-
Control of Reaction Temperature: Exothermic reactions can occur, and localized overheating can lead to the formation of polymeric byproducts. It is advisable to add the cyanogen bromide solution slowly and with efficient stirring to maintain a controlled temperature.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the o-phenylenediamine starting material, thus reducing the formation of colored impurities.
-
Alternative Reagents: If side reactions with cyanogen bromide are persistent, alternative cyclizing agents for the formation of 2-aminobenzimidazoles can be considered, such as reacting the o-phenylenediamine with a guanidine derivative.
Q4: The purification of the final product is challenging. What are the recommended purification techniques?
A4: Purifying this compound can be challenging due to the potential for similar polarities between the product and impurities. Here are some effective purification strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system should be determined empirically, but polar solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography using silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can effectively separate the product from impurities.
-
Acid-Base Extraction: Since benzimidazoles have a basic nitrogen atom, acid-base extraction can be a powerful purification technique. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, containing the protonated product, can then be washed with an organic solvent to remove non-basic impurities. Neutralization of the aqueous layer will then precipitate the purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or impure starting materials.- Incorrect reaction temperature or time.- Inefficient stirring. | - Verify the purity of 4-fluoro-1,2-phenylenediamine and cyanogen bromide.- Monitor the reaction by TLC to optimize temperature and time.- Ensure vigorous stirring throughout the reaction. |
| Dark-colored Reaction Mixture and Product | - Oxidation of 4-fluoro-1,2-phenylenediamine. | - Use freshly purified starting material.- Conduct the reaction under an inert atmosphere (N₂ or Ar).- Consider adding a small amount of a reducing agent like sodium bisulfite. |
| Formation of Insoluble Byproducts | - Polymerization due to localized overheating.- Incorrect stoichiometry. | - Add cyanogen bromide solution slowly and with efficient cooling.- Use precise molar equivalents of reactants. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent.- Formation of a stable salt. | - After reaction completion, adjust the pH to precipitate the free base.- Concentrate the reaction mixture and attempt recrystallization from a different solvent system. |
Experimental Protocols
Synthesis of 4-Fluoro-1,2-phenylenediamine (Starting Material)
A common route to 4-fluoro-1,2-phenylenediamine involves the reduction of 4-fluoro-2-nitroaniline.[2]
-
Step 1: Synthesis of 4-fluoro-2-nitroaniline: This can be achieved by the nitration of 4-fluoroaniline.
-
Step 2: Reduction of 4-fluoro-2-nitroaniline: Add 4-fluoro-2-nitroaniline (1 mole) and a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) to a suitable solvent like ethanol in a hydrogenation vessel.[2]
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the mixture at room temperature for several hours until the uptake of hydrogen ceases.[2]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-fluoro-1,2-phenylenediamine, which can be purified by recrystallization or column chromatography.
Synthesis of this compound
This protocol is based on the general method of reacting o-phenylenediamines with cyanogen bromide.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: In a separate flask, prepare a solution of cyanogen bromide (1 equivalent) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the cyanogen bromide solution to the stirred solution of 4-fluoro-1,2-phenylenediamine at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the pH of the solution can be adjusted to ~8-9 with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Here is a technical support guide for the purification of 4-Fluoro-1H-benzo[d]imidazol-2-amine by recrystallization.
A Guide to Recrystallization: Troubleshooting & Best Practices
Welcome to the technical support center for the purification of this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face during the critical purification step of recrystallization. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly tackle the issues you might encounter in the lab. Our focus is on the causality behind each step, ensuring you can make informed decisions to achieve high purity and yield.
Part 1: Foundational Knowledge - Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] For a molecule like this compound, which possesses polar functional groups (amine, imidazole ring) and an aromatic system, the choice is not always straightforward. The principle of "like dissolves like" is a good starting point, suggesting that polar solvents will be more effective.[2][3]
Q1: What are the ideal characteristics of a solvent for recrystallizing this compound?
An ideal solvent must satisfy several criteria:
-
Differential Solubility : The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This temperature-dependent solubility gradient is the driving force for crystallization.
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor after cooling).[1][2]
-
Chemical Inertness : The solvent must not react with the compound.
-
Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[1]
Q2: Which solvents should I screen for this compound?
Given the polar nature of the benzimidazole core and the amine group, polar protic and aprotic solvents are excellent starting points. It is rare to find the perfect solvent on the first attempt; therefore, a systematic screening process is essential.[1] For benzimidazole derivatives, solvents like ethanol, methanol, acetone, and water, or mixtures thereof, are often effective.[4][5]
Below is a table of common solvents to consider for your initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Water | 100 | High | Good for highly polar compounds. May require a co-solvent like ethanol if solubility is too low. |
| Ethanol | 78 | High | Often a good choice for benzimidazoles.[4] An ethanol/water mixture is a common and effective solvent pair.[1] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Can sometimes lead to supersaturation.[5] |
| Acetone | 56 | Medium-High | A powerful solvent, but its low boiling point can limit the solubility differential.[3] |
| Ethyl Acetate | 77 | Medium | A good choice if the compound is less polar than anticipated. Often used in solvent/anti-solvent systems. |
| Toluene | 111 | Low | Generally not a primary choice for this polar compound, but can be useful if impurities are highly non-polar. |
Q3: How do I perform a solvent screening experiment?
-
Place a small amount of your crude material (approx. 50-100 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is likely unsuitable as a single-solvent system because recovery will be poor.[6]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[1]
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.
Part 2: The Recrystallization Workflow - A Step-by-Step Protocol
This section provides a detailed, self-validating protocol for a single-solvent recrystallization.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to cover the solid. Add a boiling chip or stir bar and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the boiling solvent until the compound fully dissolves.[2][7] Causality : Using the minimum amount of boiling solvent is critical for creating a saturated solution upon cooling, which maximizes yield.[6][7]
-
Decolorization (If Necessary) : If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality : The porous structure of charcoal adsorbs high-molecular-weight colored impurities. Adding it to a boiling solution can cause violent bumping.
-
Hot Gravity Filtration (If Necessary) : If there are insoluble impurities or charcoal was added, you must perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality : Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[8][9]
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation. Causality : Rapid cooling can trap impurities within the crystal lattice, diminishing purity.[10]
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a minimal amount of ice-cold solvent. Causality : Using cold solvent minimizes the redissolving of your purified product, while still washing away soluble impurities remaining in the mother liquor.[7]
-
Drying : Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Caption: Figure 1: General Recrystallization Workflow.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common problems in a Q&A format.
Q4: I've cooled my solution, but no crystals have formed. What should I do?
This is a very common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.[7][11]
-
Induce Crystallization : First, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The small scratches provide a nucleation site for crystal growth.[7][11] If that fails, add a "seed crystal" from a previous batch if available.
-
Reduce Solvent Volume : If induction methods fail, you have likely used too much solvent.[11] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 10-20%) and then allow it to cool again.[2][10]
Q5: My compound has separated as an oil instead of crystals. How do I fix this?
This phenomenon, known as "oiling out," is frequent with amine-containing compounds, especially when the solution is too concentrated or cooled too quickly.[9][11][12] It occurs when the solute comes out of solution at a temperature above its melting point.
-
Re-dissolve and Dilute : Heat the solution until the oil completely redissolves. Add a small amount (10-15%) of additional hot solvent to lower the saturation point.[2][11]
-
Slow Down Cooling : Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature decrease. Do not place it directly into an ice bath.[2] Very slow cooling is the best defense against oiling out.[11]
-
Change Solvents : If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider a lower-boiling point solvent or a mixed-solvent system.
Q6: My final yield is very low. What went wrong?
While 100% recovery is impossible, several factors can lead to poor yield.[6]
-
Excess Solvent : Using too much solvent during dissolution is the most common cause.[7][11] More solvent means more of your product will remain dissolved in the mother liquor even after cooling.[6]
-
Premature Crystallization : Significant loss can occur during hot filtration if the apparatus is not adequately heated, causing your product to crystallize on the filter paper.[8]
-
Excessive Washing : Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve and wash away a portion of your product.[7]
Caption: Figure 2: Troubleshooting Decision Tree.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Recrystallization [wiredchemist.com]
- 3. quora.com [quora.com]
- 4. ijcrt.org [ijcrt.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Welcome to the technical support center for 4-Fluoro-1H-benzo[d]imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate this molecule into your aqueous-based experiments.
Introduction: The Solubility Challenge of Benzimidazoles
Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. However, their typically rigid, aromatic structure often leads to low aqueous solubility, a significant hurdle in experimental assays and formulation development. This compound is no exception. While the fluorine substitution can sometimes favorably modulate physicochemical properties, including solubility, the inherent characteristics of the benzimidazole core necessitate strategic approaches to achieve desired concentrations in aqueous media.[1]
This guide will walk you through the common issues and provide a systematic, step-by-step approach to overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts to dissolve this compound in my aqueous buffer have failed. What is the first and most critical parameter I should investigate?
A1: pH-Dependent Solubility: Harnessing the Power of Ionization
The most crucial initial step is to evaluate the pH-solubility profile of your compound. Benzimidazoles are ionizable molecules, and their solubility is often highly dependent on the pH of the medium.[2] The imidazole ring contains nitrogen atoms that can be protonated or deprotonated, significantly altering the molecule's charge and its interaction with water.
The Underlying Principle: The Henderson-Hasselbalch Equation in Practice
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the respective buffers. This plot will reveal the pH at which the solubility is maximized.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases. This data will be critical in deciding if simple pH adjustment is a viable strategy for your specific application.
Q2: Adjusting the pH is not compatible with my experimental system. What is the next logical step to improve solubility?
A2: Utilizing Cosolvents to Enhance Solvation
If pH modification is not an option, the use of cosolvents is a widely adopted and effective strategy. Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
The Science of Cosolvency
Water is a highly polar solvent with a strong hydrogen-bonding network. Poorly soluble organic molecules disrupt this network, which is energetically unfavorable. Cosolvents work by creating a solvent mixture with a polarity that is more favorable for the solute. For a compound like this compound, which has both hydrophobic and hydrogen-bonding features, a blend of aqueous and organic solvents can provide a more suitable environment for dissolution.
Commonly Used Cosolvents in Research:
| Cosolvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.5 - 5% (v/v) | Highly effective, but can have biological effects at higher concentrations. |
| Ethanol | 1 - 10% (v/v) | Biocompatible and effective for many compounds. |
| Propylene Glycol (PG) | 1 - 20% (v/v) | A common vehicle in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30% (v/v) | Low toxicity and good solubilizing power. |
Experimental Workflow: Screening for an Effective Cosolvent System
Caption: Workflow for cosolvent screening.
Q3: I'm still not reaching my target concentration with pH adjustment or cosolvents. Are there other chemical additives I can explore?
A3: Surfactants and Cyclodextrins: Advanced Solubilization Techniques
When simpler methods are insufficient, surfactants and cyclodextrins offer more advanced mechanisms for solubility enhancement.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.
-
Common Surfactants: Polysorbates (Tween® series), sorbitan esters (Span® series), and Cremophor® EL are frequently used.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[4]
-
Common Cyclodextrins: β-Cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used.[3]
-
Decision Tree for Advanced Solubilization
Caption: Decision-making for using advanced excipients.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the molecule to a more soluble form. | Simple, cost-effective. | May not be compatible with all biological assays; potential for compound degradation at extreme pH. |
| Cosolvency | Reduces the polarity of the aqueous medium. | Effective for many compounds; a wide range of biocompatible cosolvents are available. | High concentrations of organic solvents can be toxic to cells and may interfere with assays. |
| Surfactants | Encapsulation within micelles. | Can significantly increase apparent solubility. | Potential for assay interference and cell toxicity; CMC must be considered. |
| Cyclodextrins | Formation of inclusion complexes. | Generally well-tolerated; can also improve stability. | Can be more expensive; complexation is a reversible equilibrium. |
Final Recommendations
A systematic approach is key to overcoming the solubility challenges of this compound. We recommend starting with a thorough investigation of its pH-solubility profile. If this does not yield the desired results, or is incompatible with your experimental setup, a systematic screening of cosolvents should be performed. For particularly challenging situations, the use of surfactants or cyclodextrins can provide a powerful solution. Always validate that your chosen solubilization method does not interfere with your downstream applications.
References
Technical Support Center: Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine
Welcome to the technical support center for the synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to provide you with the expertise to troubleshoot and optimize your synthesis effectively.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section tackles specific experimental issues you might encounter. We diagnose the problem, explain the causative chemistry, and provide actionable protocols to get your reaction back on track.
Question 1: My reaction yields a mixture of two fluorescent isomers that are difficult to separate. How do I identify them and control the regioselectivity?
Answer:
This is the most common challenge in the synthesis of this compound. The two isomers are the desired This compound and the undesired 7-Fluoro-1H-benzo[d]imidazol-2-amine . Their formation is a direct consequence of the regioselectivity of the initial cyclization step.
The Underlying Chemistry: A Tale of Two Nitrogens
The synthesis typically proceeds via the reaction of 3-fluoro-1,2-phenylenediamine with cyanogen bromide (BrCN). The diamine has two non-equivalent amino groups: one ortho to the fluorine atom (C2-NH₂) and one meta (C1-NH₂). The reaction is initiated by the nucleophilic attack of one of these amino groups on the electrophilic carbon of BrCN.
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the entire aromatic ring, but its impact is most pronounced on the adjacent ortho amino group, making it less nucleophilic. The amino group meta to the fluorine is less affected and remains more nucleophilic.[1] Consequently, the initial attack on BrCN preferentially occurs at the more nucleophilic C1-NH₂, which ultimately leads to the formation of the desired 4-fluoro isomer. However, the C2-NH₂ can still react, leading to the formation of the 7-fluoro byproduct.
Caption: Regioselectivity in the synthesis of this compound.
Identification of Isomers:
The two isomers can be distinguished using ¹H and ¹³C NMR spectroscopy. The fluorine atom will have a distinct coupling pattern with the adjacent protons and carbons, allowing for unambiguous identification. For the 4-fluoro isomer, three distinct aromatic proton signals are expected, whereas the more symmetric 7-fluoro isomer may show a simpler pattern. A supporting information document for a related compound shows distinct signals for different regioisomers which can be a useful reference.[2]
Protocol for Maximizing Regioselectivity:
Controlling the reaction conditions is key to favoring the formation of the 4-fluoro isomer.
-
Temperature Control: Keep the reaction temperature low (0-5 °C) during the addition of cyanogen bromide. This enhances the selectivity by favoring the reaction pathway with the lower activation energy, which is the attack by the more nucleophilic meta-amino group.
-
pH Control: Maintaining a slightly acidic to neutral pH can help. Protonation of the amino groups can occur under strongly acidic conditions, which would alter their relative nucleophilicity.
-
Slow Addition: Add the cyanogen bromide solution dropwise over an extended period. This keeps the concentration of the highly reactive BrCN low, minimizing less selective side reactions.
Separation of Isomers:
If a mixture is obtained, separation can be achieved by column chromatography on silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. For example, a starting mixture of 95:5 Hexane:EtOAc, gradually increasing the polarity.
-
TLC Monitoring: The two isomers usually have slightly different Rf values on TLC plates, with the 4-fluoro isomer often being slightly more polar. Visualization under UV light (254 nm) is effective as both isomers are fluorescent.
Question 2: My reaction is complete, but upon workup, I isolate a significant amount of an insoluble, high-melting-point solid. What is it?
Answer:
This is likely due to the formation of polymeric or dimeric urea/guanidine-type byproducts.
The Underlying Chemistry: Unwanted Reactivity of Cyanogen Bromide
Cyanogen bromide is a versatile but highly reactive reagent. While the desired reaction is the formation of a cyanamide intermediate followed by cyclization, BrCN can also react with the product or starting material in undesirable ways, especially if the reaction conditions are not well-controlled.
If the concentration of BrCN is too high, or if the reaction is run at elevated temperatures, it can react with the newly formed 2-aminobenzimidazole. The exocyclic amino group of the product is still nucleophilic and can attack another molecule of BrCN, leading to a cascade of reactions that form complex guanidine-like structures and ureas, which are often insoluble and difficult to characterize.
Caption: Decision workflow for troubleshooting insoluble byproducts.
Prevention Protocol:
-
Strict Stoichiometry: Use no more than 1.05-1.1 equivalents of cyanogen bromide. Excess BrCN is a primary cause of these side reactions.
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to polymers.
-
Temperature and Addition Control: As with controlling regioselectivity, slow, controlled addition of BrCN at low temperatures (0-5 °C) is critical.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic procedure for this compound?
A1: The most common and reliable method is the cyclization of 3-fluoro-1,2-phenylenediamine with cyanogen bromide.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as aqueous ethanol or THF/water mixture in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.
-
Reagent Preparation: In a separate flask, dissolve cyanogen bromide (1.05 eq) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Addition: Add the cyanogen bromide solution dropwise to the cooled diamine solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, adjust the pH to 8-9 with a base such as aqueous sodium bicarbonate or ammonium hydroxide to precipitate the free base.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography as described in the troubleshooting section.
Q2: Are there alternative, less hazardous reagents to cyanogen bromide?
A2: Yes, while BrCN is classic, concerns over its toxicity have led to the development of alternatives. One common substitute is cyanamide (H₂NCN) . The reaction with o-phenylenediamines is typically carried out in the presence of an acid (like HCl) at elevated temperatures. Another approach involves the use of isothiocyanates to form a thiourea intermediate, followed by a desulfurization/cyclization step.
Q3: How do reaction conditions affect yield and purity?
A3: The interplay of solvent, temperature, and stoichiometry is critical for a successful synthesis. The following table summarizes the expected outcomes based on varying these parameters.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | 0-5 °C | Optimal | High | Favors desired regioisomer, minimizes byproduct formation. |
| > 25 °C | May decrease | Low | Increases rate of side reactions, potential for polymer formation. | |
| BrCN eq. | 1.0-1.1 | Optimal | High | Sufficient for reaction without promoting side reactions. |
| > 1.2 | May decrease | Low | Excess BrCN leads to formation of insoluble guanidine/urea byproducts. | |
| Addition Rate | Slow (1-2h) | Optimal | High | Maintains low concentration of BrCN, enhancing selectivity. |
| Fast (<15min) | Lower | Low | Localized high concentrations of BrCN lead to side products. | |
| Solvent | Aqueous EtOH/THF | Good | Good | Good solubility for starting material and intermediates. |
References
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine Derivatives
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-benzo[d]imidazol-2-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and achieving optimal reaction conditions is paramount for efficient, scalable, and reproducible synthesis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during these synthetic procedures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound derivatives.
Q1: What is the primary synthetic strategy for constructing the this compound core?
The most fundamental and widely adopted approach is the cyclocondensation of a substituted o-phenylenediamine with a one-carbon (C1) electrophile. For the target molecule, the key starting material is 3-fluoro-benzene-1,2-diamine . This is then reacted with a reagent that provides the C2 carbon and the 2-amino group. Common C1 sources for this transformation include cyanogen bromide (CNBr) or cyanamide.
Q2: How does the fluorine substituent at the 4-position influence the reaction?
The electron-withdrawing nature of the fluorine atom at the 4-position (meta to one amino group, ortho to the other) can decrease the nucleophilicity of the adjacent amino group in the 3-fluoro-benzene-1,2-diamine starting material. This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the synthesis of non-fluorinated analogues. However, it generally does not prevent the cyclization.
Q3: What are the critical parameters to control for a successful synthesis?
There are four pillars of a successful synthesis:
-
Purity of Starting Materials: o-Phenylenediamines are susceptible to oxidation and can contain colored impurities that interfere with the reaction.[1] Ensure the purity of 3-fluoro-benzene-1,2-diamine before starting.
-
Solvent Selection: The choice of solvent is crucial for reactant solubility and reaction rate. Polar solvents are generally preferred.[2][3]
-
Temperature Control: Most benzimidazole syntheses require heating to overcome the activation energy for cyclization and dehydration.[4]
-
pH of the Reaction Medium: The reaction is often sensitive to pH. Acidic catalysts are frequently used to activate the C1 electrophile, but the final product is typically isolated after basification to neutralize excess acid and precipitate the free base.[4][5]
Q4: Are there modern, "greener" methods available for this synthesis?
Yes, the field is moving towards more environmentally benign methods.[6] This includes the use of heterogeneous catalysts that can be easily recovered and reused, solvent-free reaction conditions, and microwave-assisted synthesis to dramatically reduce reaction times and energy consumption.[7][8][9]
Part 2: Troubleshooting Guide: Common Experimental Issues
This guide is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Q5: My reaction shows low or no conversion to the desired product. What are the likely causes?
Low conversion is a frequent issue that can be systematically diagnosed.[1]
-
Cause A: Reagent Quality: The 3-fluoro-benzene-1,2-diamine starting material may have degraded via oxidation. It often darkens upon storage.
-
Solution: Purify the diamine by recrystallization or column chromatography before use. Store it under an inert atmosphere (Nitrogen or Argon) and protect it from light.
-
-
Cause B: Insufficient Temperature: The cyclization step is often the rate-limiting step and is temperature-dependent.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. If using a high-boiling solvent like DMF, ensure the temperature is maintained consistently. Consider switching to microwave irradiation, which can significantly accelerate the reaction.[9]
-
-
Cause C: Inappropriate Solvent: Poor solubility of reactants can severely limit the reaction rate.
-
Cause D: Catalyst Inactivity: If using a catalytic method, the catalyst may be poisoned or used in an insufficient amount.
Q6: My final product is highly colored (e.g., brown or dark yellow). How can I obtain a clean, white product?
Colored impurities are common in benzimidazole synthesis, often arising from oxidation of the diamine starting material.
-
Solution A: Decolorization during Workup: After the reaction is complete and neutralized, dissolve the crude product in a suitable solvent (e.g., boiling water or ethanol). Add a small amount (typically 1-2% w/w) of activated decolorizing carbon and digest the mixture at an elevated temperature for 15-20 minutes. Filter the hot solution through a pad of Celite to remove the carbon.[4][12] The product should crystallize from the filtrate upon cooling.
-
Solution B: Chemical Treatment (for stubborn colors): For persistent discoloration, a mild oxidative/reductive treatment can be effective. Dissolve the crude product in hot water and add a potassium permanganate solution dropwise until a faint pink color persists, which will oxidize some colored impurities. Then, add solid sodium bisulfite portion-wise until the solution becomes colorless again. Add decolorizing carbon, digest, and filter hot.[12]
-
Solution C: Recrystallization: A simple recrystallization from an appropriate solvent (e.g., ethanol/water mixture) is often sufficient to remove minor colored impurities and yield a crystalline product with a sharp melting point.
Q7: I am observing the formation of side products. What are they and how can I minimize them?
Side product formation often depends on the specific reagents used, particularly when reacting the diamine with aldehydes, which can lead to 1,2-disubstituted benzimidazoles.[13] When synthesizing the 2-amino derivative, side reactions are less common but can include polymerization or incomplete cyclization.
-
Cause: Incomplete Cyclization: The intermediate amidine may be stable under the reaction conditions and fail to cyclize.
-
Solution: Increase the temperature or extend the reaction time. The addition of a dehydrating agent or a stronger acid catalyst like polyphosphoric acid can promote the final ring-closing step.[14]
-
-
Cause: Polymerization: o-Phenylenediamines can polymerize under harsh oxidative conditions.
-
Solution: Run the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Part 3: Data Summaries & Recommended Conditions
Table 1: Effect of Solvent on Benzimidazole Synthesis Yield
The choice of solvent can significantly impact reaction efficiency. Polar solvents are generally favored for the condensation of o-phenylenediamines.
| Solvent | Polarity | Typical Yield Range | Reference |
| Methanol (MeOH) | Polar Protic | High (often >90%) | [2][3] |
| Ethanol (EtOH) | Polar Protic | High | [2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to High | [10][14] |
| Chloroform (CHCl₃) | Nonpolar | Moderate to Good | [10][15] |
| Water (H₂O) | Polar Protic | Variable; good for "green" protocols | [16] |
| Solvent-free | N/A | Good to High; environmentally friendly | [15] |
Yields are generalized from various benzimidazole syntheses and may vary for the specific target molecule.
Table 2: Troubleshooting Quick Reference
| Problem | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Impure diamine, insufficient temperature, wrong solvent. | Purify starting material, increase temperature, screen polar solvents (MeOH, EtOH, DMF).[1] |
| Dark/Colored Product | Oxidation of starting material or product. | Treat with decolorizing carbon during workup; recrystallize.[4][12] |
| Incomplete Reaction | Insufficient energy for cyclization/dehydration. | Increase reaction time, switch to microwave heating, use a stronger dehydrating acid (e.g., PPA).[9] |
| Product difficult to isolate | Product is soluble in the aqueous phase after workup. | Ensure the aqueous layer is sufficiently basic (pH > 9) to precipitate the free base product. |
Part 4: Experimental Protocols & Visual Guides
Protocol 1: Synthesis of this compound via Cyanogen Bromide
Disclaimer: This is a representative protocol. All experiments should be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE). Cyanogen bromide is highly toxic and requires careful handling.
Reagents:
-
3-Fluoro-benzene-1,2-diamine
-
Cyanogen Bromide (CNBr)
-
Ethanol (EtOH)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (10%)
-
Decolorizing Carbon
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluoro-benzene-1,2-diamine (1.0 eq) in ethanol (approx. 10 mL per gram of diamine).
-
Reagent Addition: While stirring at room temperature, add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise over 15 minutes. CAUTION: The reaction can be exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an equal volume of cold water. Carefully neutralize the mixture by adding 10% aqueous sodium carbonate solution until the pH is ~8-9. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Transfer the crude solid to a flask containing water (approx. 20-30 mL per gram of crude product). Heat the suspension to boiling. Add decolorizing carbon (1-2% w/w) and continue to heat for 15 minutes. Filter the hot solution rapidly through a pre-heated Büchner funnel.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at 60 °C. Characterize the product by NMR, IR, and Mass Spectrometry.
Visual Guides (Graphviz Diagrams)
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. ijrpc.com [ijrpc.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Benzimidazole Synthesis Technical Support Center: A Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this vital heterocyclic scaffold. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that frequently arise during the synthesis of substituted benzimidazoles. Each question is followed by a detailed explanation of potential causes and actionable solutions grounded in established chemical principles.
Q1: My benzimidazole synthesis is resulting in a very low yield. What are the common culprits and how can I improve it?
Low yields are a frequent challenge in benzimidazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1] Some reactions that show poor yields at room temperature can be significantly improved with heating.[1] Microwave-assisted synthesis has also been demonstrated to dramatically decrease reaction times and boost yields.[1][2]
-
Improper Catalyst Selection and Loading: The choice and amount of catalyst are pivotal. Many synthetic routes for benzimidazoles show a significant drop in yield without a catalyst or with a suboptimal catalyst loading.[1] A wide array of catalysts can be employed, including Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1] It is essential to optimize the catalyst amount, as exceeding a certain point can sometimes lead to a decrease in selectivity and yield.[1]
-
Poor Quality of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is paramount. Impurities can lead to unwanted side reactions and the formation of colored byproducts that complicate purification.[1][3]
-
Reaction Atmosphere: For syntheses involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive starting materials like o-phenylenediamine.[3]
Optimization Workflow:
To systematically address low yields, consider the following experimental workflow:
Caption: Troubleshooting workflow for low benzimidazole yields.
Q2: I'm observing the formation of multiple products, leading to low selectivity. How can I favor the formation of my desired substituted benzimidazole?
The formation of multiple products is a common issue, particularly when using aldehydes as reactants, which can lead to both 2-substituted and 1,2-disubstituted benzimidazoles.[3][4]
Key Factors Influencing Selectivity:
-
Stoichiometry: The molar ratio of your reactants is critical. To favor the formation of 2-substituted benzimidazoles, a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde is often recommended.[3]
-
Catalyst Choice: The catalyst can significantly influence the reaction pathway. For example, certain catalysts can selectively promote the formation of 1,2-disubstituted products with electron-rich aldehydes.[4]
-
Solvent Effects: The polarity of the solvent can impact selectivity. For instance, non-polar solvents like toluene may favor the formation of the 2-substituted product, while mixtures of water and ethanol can lead to the 1,2-disubstituted product.[3]
-
Reaction Temperature: Adjusting the temperature can favor the desired reaction. An intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]
General Reaction Scheme:
The condensation of o-phenylenediamine with an aldehyde can lead to two primary products:
Caption: Reaction pathways in benzimidazole synthesis from aldehydes.
Q3: My final product is highly colored, and I'm having difficulty with purification. What are the best strategies to obtain a pure, colorless product?
Colored impurities are a common nuisance in benzimidazole synthesis, often arising from the oxidation of the o-phenylenediamine starting material.[1][3]
Purification Strategies:
| Method | Description | Best For |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly can yield pure crystals, leaving impurities behind in the solvent.[1] | Removing small amounts of impurities and obtaining crystalline material. |
| Activated Carbon Treatment | Adding activated carbon to a solution of the crude product can adsorb colored impurities. The carbon is then removed by filtration.[3] | Decolorizing the product solution before crystallization. |
| Column Chromatography | Passing a solution of the crude product through a silica gel column allows for the separation of compounds based on their polarity.[1] | Separating products from byproducts and unreacted starting materials with different polarities. |
| Acid-Base Extraction | Benzimidazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for separation from non-basic organic impurities. The benzimidazole can then be precipitated by neutralizing the aqueous solution.[3] | Separating the basic benzimidazole product from neutral or acidic impurities. |
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl).
-
Separate the aqueous layer, which now contains the protonated benzimidazole.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., 1M NaOH) to precipitate the purified benzimidazole.
-
Filter the solid product, wash with water, and dry thoroughly.
Key Synthetic Methodologies: A Comparative Overview
The two most prevalent methods for synthesizing the benzimidazole core are the Phillips-Ladenburg and Weidenhagen reactions.[1][5]
| Reaction | Reactants | Typical Conditions | Advantages | Disadvantages |
| Phillips-Ladenburg | o-phenylenediamine + Carboxylic Acid (or derivative) | High temperatures, often with a mineral acid catalyst.[6][7] | Generally good yields for aliphatic acids.[7] | May require harsh conditions (high temperatures, strong acids).[8][9] Aromatic acids may require sealed reaction vessels and very high temperatures.[7] |
| Weidenhagen | o-phenylenediamine + Aldehyde | Milder conditions, often at room temperature or with gentle heating.[5] Can be performed with or without a catalyst.[1] | Milder reaction conditions, wide availability of aldehydes. | Can lead to a mixture of 2-substituted and 1,2-disubstituted products.[3][4] |
References
- 1. benchchem.com [benchchem.com]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ace.as-pub.com [ace.as-pub.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Preventing degradation of 4-Fluoro-1H-benzo[d]imidazol-2-amine during storage
Welcome to the dedicated technical support guide for 4-Fluoro-1H-benzo[d]imidazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a fluorinated heterocyclic amine, this compound possesses unique characteristics that, if not properly managed, can lead to degradation and compromise experimental outcomes. This guide provides field-proven insights and scientifically-grounded protocols to mitigate these risks.
The Science of Stability: Understanding this compound
The stability of this compound is governed by two primary structural features: the benzimidazole core and the fluorine substituent. The benzimidazole ring system is generally robust and stable.[1] Furthermore, the incorporation of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to enhance metabolic and chemical stability.[2][3][4] This is primarily due to the carbon-fluorine (C-F) bond being the strongest single bond in organic chemistry, making it resistant to cleavage.[5][6]
However, the 2-amino group introduces a potential site for reactivity. Amines can be susceptible to oxidation, and the overall molecule may be sensitive to atmospheric conditions, light, and improper storage temperatures. While benzimidazoles are noted to be relatively stable to oxidation, proactive measures are crucial to prevent even minor degradation over long-term storage.[1][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues that users may encounter, providing explanations for the underlying causes and actionable solutions.
Question 1: I've noticed a change in the color of my solid this compound sample, from off-white/beige to a yellowish or brownish tint. What's happening?
Answer:
A color change is a primary visual indicator of potential chemical degradation. This is most likely due to minor oxidation of the 2-amino group or other sensitive parts of the benzimidazole ring. While the C-F bond itself is very stable, the electron-rich aromatic system and the exocyclic amine can be susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen.
Root Causes & Prevention:
-
Oxygen Exposure: The primary culprit is repeated or continuous exposure to air. The container may not be properly sealed, or it's being opened frequently in a standard lab atmosphere.
-
Light Exposure: Photochemical degradation can occur in aromatic compounds, where light energy can promote unwanted reactions.[8]
-
Contamination: Introduction of impurities, especially trace metals or oxidizing agents, can catalyze degradation.
Immediate Actions & Long-Term Solutions:
-
Re-evaluate Purity: Before further use, assess the purity of the material using an appropriate analytical method like HPLC or LC-MS to quantify the extent of degradation.
-
Implement Inert Atmosphere Storage: For long-term storage, transfer the compound into a vial inside a glove box or use a Schlenk flask.[9] Purge the container with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: Store the container in a dark location or use an amber vial to prevent light-induced degradation.[9]
-
Use Proper Handling Techniques: When accessing the compound, minimize its exposure to air. Use techniques for handling air-sensitive reagents.[10][11]
Question 2: My recent experimental results using the compound are inconsistent with previous batches. Could storage be the issue?
Answer:
Yes, inconsistent results are a classic sign of compound degradation. Even a small percentage of degradation can introduce impurities that may have unintended biological activity or interfere with assays, leading to poor reproducibility. The parent compound's effective concentration is also reduced.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Recommended Actions:
-
Quantitative Analysis: Use a validated HPLC method to determine the purity of your current stock compared to a reference standard or the supplier's certificate of analysis.
-
Review Storage History: Was the compound stored at the recommended temperature? Was it protected from light and air? How many times has the container been opened?
-
Aliquot Your Supply: To prevent contamination and repeated air exposure of the main stock, it is best practice to create smaller, single-use or short-term use aliquots. Store these aliquots under the same optimal conditions.
Question 3: Should I store this compound in a refrigerator or at room temperature?
Answer:
For long-term stability, storing this compound in a refrigerator at 2-8°C is recommended.[12][13]
Scientific Rationale:
-
Kinetics of Degradation: Chemical degradation reactions, including oxidation, are temperature-dependent. Lowering the temperature slows down the rate of these unwanted reactions, preserving the compound's integrity for a longer period.
-
Preventing Physical Changes: Although this compound is a solid with a relatively high melting point (171-174 °C), storing it at a consistent, cool temperature helps prevent any potential physical changes over time.[14]
Important Consideration: When removing the compound from the refrigerator, always allow the container to warm to room temperature before opening it.[15] This prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis or clumping.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
The optimal conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows the rate of potential chemical degradation.[12][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine group and aromatic ring.[10][16] |
| Light | In the dark (Amber Vial) | Protects against light-induced photochemical reactions.[8][9] |
| Container | Tightly Sealed Glass Vial | Glass is inert, and a tight seal prevents moisture and air ingress.[17] |
| Incompatible Materials | Strong Oxidizing Agents | Avoids vigorous, potentially hazardous reactions.[14] |
Q2: Can I store this compound in a solution?
Storing in solution is generally not recommended for long-term periods due to potential solvent-mediated degradation. If you must store a solution for short-term use (a few days), use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Store the solution at -20°C or -80°C, protected from light, and blanketed with inert gas. Always perform a stability test for your specific solvent and concentration.
Q3: What analytical methods can I use to check for degradation?
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. It allows for the quantification of the parent compound and the detection of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information on any degradation products, helping to identify the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can reveal changes in the chemical structure, although it is less sensitive for detecting very low levels of impurities compared to HPLC.
Q4: Is this compound considered air-sensitive?
Given the presence of the 2-amino group, it should be handled as a potentially air-sensitive compound to ensure maximum stability, especially for long-term storage.[9][18] While it may not be pyrophoric or violently reactive with air, slow degradation can occur. Adopting air-sensitive handling techniques is a robust, preventative measure.[10][11]
Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage Procedure
This protocol ensures the compound is stored under optimal conditions to minimize degradation.
Materials:
-
This compound
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Glove box or Schlenk line with a supply of dry Argon or Nitrogen
-
Spatula
-
Labeling materials
Procedure:
-
Prepare the Environment: Ensure the glove box has low oxygen (<50 ppm) and moisture (<50 ppm) levels. If using a Schlenk line, ensure all glassware is oven-dried to remove adsorbed moisture.[11]
-
Aliquot the Compound: Inside the inert atmosphere, carefully transfer the desired amount of the solid compound into a pre-labeled amber vial. If you have a large batch, create several smaller aliquots to avoid repeatedly accessing the main stock.
-
Backfill with Inert Gas: If not in a glovebox, attach the vial to a Schlenk line, evacuate the air, and backfill with inert gas. Repeat this cycle 3 times.
-
Seal Tightly: Secure the PTFE-lined cap onto the vial.
-
Add Secondary Containment: Place the sealed vial inside a larger, labeled container with some desiccant.
-
Store: Place the container in a refrigerator at 2-8°C, ensuring it is in a designated area away from oxidizing agents.
Caption: Recommended workflow for long-term storage.
Protocol 2: Purity Assessment by HPLC
This is a general method and may require optimization for your specific system.
Instrumentation & Columns:
-
HPLC System: Standard system with UV detector
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Reagents & Solvents:
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade)
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in DMSO or a suitable solvent. Dilute with the mobile phase to a final concentration of ~50 µg/mL.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or 280 nm |
| Column Temperature | 30°C |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B |
Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatogram to a reference standard or a sample from a freshly opened batch to identify any new peaks corresponding to degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. ossila.com [ossila.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. kishida.co.jp [kishida.co.jp]
- 18. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine for Preclinical Studies
Prepared by: Senior Application Scientist, Gemini Synthesis Division
This guide provides in-depth technical support for researchers, chemists, and process development professionals on the challenges and solutions associated with scaling up the synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine. Our focus is on ensuring robust, repeatable, and safe production for preclinical material supply.
Overview of the Recommended Scalable Synthetic Route
The synthesis of this compound is most reliably achieved via the cyclization of 4-Fluoro-1,2-phenylenediamine. This precursor is a critical intermediate for various pharmaceutical compounds.[1][2] The choice of the cyclizing agent is paramount for scalability, safety, and yield. While several methods exist for benzimidazole formation[3][4][5], the reaction with cyanogen bromide offers a direct and generally high-yielding route to the desired 2-amino functionality.
The overall transformation is a condensation reaction where the two amine groups of the phenylenediamine react with cyanogen bromide to form the imidazole ring.[3]
Reaction Scheme:
This guide will focus on the critical aspects of this specific transformation at scale.
Experimental Protocol: Scalable Synthesis
This protocol is designed as a baseline for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated containment facility, especially when handling cyanogen bromide.
Materials:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
Cyanogen Bromide (1.05 eq)
-
Methanol (10 volumes)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Activated Carbon
Equipment:
-
5L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel.
-
Nutsche filter or similar filtration setup.
-
Vacuum oven.
Step-by-Step Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Charge the reactor with 4-Fluoro-1,2-phenylenediamine (e.g., 100 g) and Methanol (1 L). Begin stirring to ensure complete dissolution.
-
Temperature Control: Cool the solution to 0-5 °C using a circulating chiller connected to the reactor jacket. Maintaining this temperature is critical during the addition of cyanogen bromide to control the exotherm.
-
Cyanogen Bromide Addition: Dissolve cyanogen bromide (e.g., 88 g) in Methanol (200 mL) in a separate flask and load it into the addition funnel. Add the cyanogen bromide solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, controlled addition is crucial. The reaction is exothermic, and a rapid temperature increase can lead to side-product formation and potential pressure buildup.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching & Neutralization: Cool the reaction mixture back to 10-15 °C. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is ~7-8. This step must be done cautiously as CO₂ evolution will occur.
-
Isolation: The product will precipitate from the solution. Stir the slurry for 1 hour at room temperature, then filter the solid using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 200 mL) to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid back to a clean reactor. Add an appropriate solvent for recrystallization (e.g., an ethanol/water mixture), heat to dissolve, treat with activated carbon to remove colored impurities, hot-filter, and allow to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.
Scale-Up Workflow Diagram
Caption: Workflow for scaling up the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Question 1: My reaction yield is significantly lower at pilot scale compared to the lab. What are the likely causes?
Answer: A drop in yield upon scale-up is a common challenge. The primary culprits are often related to mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions or degradation. Ensure your overhead stirrer is appropriately sized and shaped (e.g., a pitched-blade turbine or anchor stirrer) for the reactor geometry and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient. An exotherm that was easily managed in a round-bottom flask can run away in a large reactor.
-
Solution: Implement stricter engineering controls. Use a jacketed reactor with a high-performance heat transfer fluid. Most importantly, control the addition rate of the cyanogen bromide. A slower addition rate is one of the most effective ways to manage the exotherm.
-
-
Incomplete Reaction: If mixing is poor, reactants may not encounter each other effectively. Consider extending the reaction time at scale and confirm completion with reliable in-process controls (IPCs) like HPLC before proceeding to workup.
-
Atmospheric Control: Ensure the inert atmosphere is maintained throughout the process. Oxygen can lead to oxidative side products, which are often colored and difficult to remove.
Question 2: The final product is off-color (e.g., pink or brown) and difficult to purify. Why?
Answer: Color formation typically points to impurities arising from side reactions.
-
Oxidation of Phenylenediamine: The 4-Fluoro-1,2-phenylenediamine starting material is susceptible to air oxidation, which forms highly colored impurities.
-
Solution: Always handle the diamine under an inert atmosphere (N₂ or Ar). Use freshly sourced, high-purity starting material. If the starting material is already colored, consider purifying it by filtration through a pad of silica gel or activated carbon before use.
-
-
Over-reaction or Dimerization: While less common for this specific reaction, harsh conditions (e.g., excessive temperature) can lead to the formation of dimeric or polymeric byproducts.
-
Purification Strategy: A single recrystallization may not be sufficient.
-
Activated Carbon: Use a minimal amount of activated carbon during recrystallization. Overuse can lead to product loss through adsorption.
-
Solvent Screening: If the standard recrystallization solvent is ineffective, perform a small-scale screen to find a more suitable solvent or solvent system that maximizes the solubility difference between the product and the impurities.
-
Acid Wash: In some cases, dissolving the crude product in a dilute acid, washing with a non-polar organic solvent to remove neutral impurities, and then re-precipitating the product by adding a base can be an effective purification step.
-
Question 3: During the aqueous workup and neutralization, an unmanageable emulsion formed. How can I prevent this?
Answer: Emulsion formation is common when mixing aqueous and organic phases, especially when fine particulates are present.
-
Controlled Neutralization: Add the sodium bicarbonate solution slowly and with controlled stirring. Vigorous agitation can promote emulsion formation. Also, ensure the neutralization is performed at a controlled temperature (e.g., < 20 °C) to manage the rate of CO₂ evolution.
-
Add Brine: If an emulsion forms, adding a saturated sodium chloride (brine) solution can help break it by increasing the ionic strength of the aqueous phase.
-
Solvent Addition: Adding a small amount of a different, water-immiscible organic solvent (if compatible with your process) can sometimes disrupt the emulsion.
-
Filtration Aid: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of a filter aid like Celite® can help break it and clarify the layers.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis scale-up issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this process at scale? A: The most significant hazard is the use of cyanogen bromide (CNBr). It is highly toxic and volatile. All handling must occur in a controlled environment with appropriate personal protective equipment (PPE), including respiratory protection. The reaction also generates hydrobromic acid (HBr), which is corrosive. Neutralization with bicarbonate produces CO₂ gas, which must be safely vented to avoid pressure buildup in the reactor.
Q: Are there safer alternatives to cyanogen bromide? A: Yes, although they may require more process development. Alternatives for forming the 2-aminobenzimidazole moiety include using reagents like S-methylisothiourea sulfate or cyanamide under different reaction conditions. These routes may avoid the acute toxicity hazards associated with CNBr but could present different challenges in terms of yield, purity, and reaction time. For preclinical campaigns where material quantity is the priority, the CNBr route is often chosen for its efficiency, with hazards managed by engineering controls.
Q: How do I confirm the final product's identity and purity? A: A full suite of analytical characterization is required.
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity: HPLC is the standard method for quantifying purity (e.g., >98%). It can also identify and quantify any known impurities.
-
Residual Solvents: Gas Chromatography (GC) is used to ensure that levels of methanol, ethanol, etc., are below the limits specified by regulatory guidelines (e.g., ICH Q3C).
-
Appearance and Melting Point: These provide basic confirmation of product quality.
Q: What is a typical purity specification for a preclinical batch? A: For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) should generally be as high as possible, typically >98.0% by HPLC. More importantly, the impurity profile should be consistent between batches used for these studies. Any single unknown impurity above 0.1% should be identified and characterized if possible.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Fluoro-1,2-phenylenediamine [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimizing Phillips-Ladenburg Cyclization for Fluorinated o-Phenylenediamines
Welcome to the technical support center for the synthesis of fluorinated benzimidazoles via the Phillips-Ladenburg cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation, with a specific focus on the challenges and opportunities presented by fluorinated o-phenylenediamines. Fluorinated benzimidazoles are a critical class of compounds in medicinal chemistry and materials science.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Phillips-Ladenburg cyclization of fluorinated substrates.
Q1: What is the Phillips-Ladenburg cyclization?
The Phillips-Ladenburg cyclization is a condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivative) to form a benzimidazole.[3][4] The reaction typically proceeds under acidic conditions and involves the formation of a diamide intermediate, followed by intramolecular cyclization and dehydration to yield the benzimidazole ring system.[4]
Q2: How does fluorine substitution on the o-phenylenediamine affect the reaction?
Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect.[5] This has several implications for the Phillips-Ladenburg cyclization:
-
Reduced Nucleophilicity: The electron-withdrawing nature of fluorine decreases the nucleophilicity of the amino groups on the o-phenylenediamine.[5] This can slow down the initial condensation with the carboxylic acid and the subsequent intramolecular cyclization, often requiring more forcing reaction conditions.
-
Increased Acidity: The presence of fluorine can increase the acidity of the N-H protons in the intermediate, potentially influencing the reaction mechanism and catalyst choice.
-
Altered Product Properties: The resulting fluorinated benzimidazoles often exhibit modified physicochemical properties, such as increased lipophilicity and metabolic stability, which are desirable in drug discovery.[2][6]
Q3: What are the typical starting materials and reagents?
-
Fluorinated o-Phenylenediamines: A variety of commercially available or synthetically accessible fluorinated o-phenylenediamines can be used. The position and number of fluorine substituents will influence reactivity.
-
Carboxylic Acids: A wide range of aliphatic and aromatic carboxylic acids can be employed. For challenging cyclizations, using the corresponding acid chloride or anhydride may be more effective.
-
Catalysts/Promoters: Mineral acids (e.g., HCl, H₂SO₄) and polyphosphoric acid (PPA) are commonly used.[7] In some cases, Lewis acids or other catalysts may be beneficial.
Q4: What are the key reaction parameters to consider for optimization?
Optimizing the Phillips-Ladenburg cyclization for fluorinated substrates involves careful consideration of the following parameters:
-
Temperature: Due to the reduced reactivity of fluorinated o-phenylenediamines, higher reaction temperatures are often necessary.[3]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield.[8][9] High-boiling polar aprotic solvents are often preferred.
-
Catalyst: The type and concentration of the acid catalyst are crucial. Stronger acids or higher catalyst loadings may be required to promote the reaction.
-
Reaction Time: Reactions involving fluorinated substrates may require longer reaction times to achieve complete conversion.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the Phillips-Ladenburg cyclization of fluorinated o-phenylenediamines.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Reactivity of the Fluorinated o-Phenylenediamine | The electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the amino groups. • Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition. • Use a More Reactive Carboxylic Acid Derivative: Switch from a carboxylic acid to the corresponding acid chloride or anhydride. This will increase the electrophilicity of the carbonyl carbon and facilitate the initial acylation step. • Employ a Stronger Acid Catalyst: If using a mineral acid, consider switching to polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.[7] |
| Inappropriate Solvent | The solvent may not be suitable for the required reaction temperature or may be interfering with the reaction. • Switch to a High-Boiling Point Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane can allow for higher reaction temperatures. • Consider Solvent-Free Conditions: In some cases, heating the neat mixture of reactants can be effective, particularly with PPA.[7] |
| Catalyst Deactivation | The catalyst may be consumed by side reactions or may not be stable under the reaction conditions. • Increase Catalyst Loading: Incrementally increase the amount of catalyst. • Consider Alternative Catalysts: Explore the use of Lewis acids (e.g., ZnCl₂, FeCl₃) or solid acid catalysts which may offer different reactivity profiles. |
Issue 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Decomposition at High Temperatures | Fluorinated aromatic compounds can be susceptible to decomposition or side reactions at elevated temperatures. • Optimize Reaction Time and Temperature: Carefully monitor the reaction progress to determine the point of maximum product formation before significant decomposition occurs. • Use Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and minimize the formation of thermal degradation byproducts. |
| Incomplete Cyclization | The reaction may stall at the intermediate diamide stage. • Increase Dehydration Efficiency: If not already using it, switch to PPA as the catalyst and solvent. Its dehydrating properties are highly effective in promoting the final cyclization step. • Add a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to remove water and drive the equilibrium towards the product. |
| Formation of Polymeric Material | Overheating or highly concentrated reaction mixtures can sometimes lead to polymerization. • Reduce Reactant Concentration: Dilute the reaction mixture with an appropriate high-boiling solvent. • Control the Rate of Heating: Ensure a gradual and controlled increase in temperature. |
Part 3: Experimental Protocols & Visualizations
Optimized Protocol for the Synthesis of a Fluorinated Benzimidazole
This protocol provides a general starting point for the Phillips-Ladenburg cyclization of a moderately deactivated fluorinated o-phenylenediamine.
Materials:
-
Fluorinated o-phenylenediamine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA) (10-20 times the weight of the o-phenylenediamine)
-
Ice water
-
Aqueous sodium hydroxide solution (5 M)
-
Ethanol/water for recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated o-phenylenediamine and the carboxylic acid.
-
Carefully add polyphosphoric acid to the flask.
-
Heat the reaction mixture with stirring to 120-150 °C.[7] The optimal temperature will depend on the specific substrates.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours (typically 4-18 hours).[7]
-
Once the reaction is complete, allow the mixture to cool to approximately 80-90 °C.
-
Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 5 M NaOH solution until a pH of 8-9 is reached.[7] This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the Phillips-Ladenburg cyclization.
Caption: Mechanism of the Phillips-Ladenburg Cyclization.
Troubleshooting Workflow
This flowchart provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Fluoro-1H-benzo[d]imidazol-2-amine and its Non-fluorinated Analog as p38α MAP Kinase Inhibitors
A Senior Application Scientist's Guide to Understanding the Role of Fluorine Substitution in Modulating Kinase Inhibition
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a molecular scaffold is a well-established method for optimizing drug-like properties. This guide provides a comparative analysis of 4-Fluoro-1H-benzo[d]imidazol-2-amine and its parent compound, 1H-benzo[d]imidazol-2-amine, focusing on their differential activity as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.
The 2-aminobenzimidazole core is a privileged scaffold, frequently utilized in the development of kinase inhibitors due to its versatile binding capabilities.[1][2][3] The p38α MAP kinase, a serine/threonine kinase, is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5][6] Its dysregulation is implicated in a host of inflammatory diseases, making it a prime therapeutic target.[7] This comparison will elucidate the subtle yet significant impact of a single fluorine atom on inhibitory potency, providing valuable structure-activity relationship (SAR) insights for researchers in drug development.
Comparative Biological Activity: The Impact of 4-Fluoro Substitution
The addition of a fluorine atom at the 4-position of the benzimidazole ring can profoundly influence the molecule's interaction with the target enzyme. Fluorine's high electronegativity and small size allow it to alter local electronic environments, pKa, and conformational preferences, and to form unique non-covalent interactions, such as hydrogen bonds and halogen bonds, without introducing significant steric bulk.
While direct comparative data for this compound is not explicitly available in the cited literature, a study by scientists at Vertex Pharmaceuticals on a series of 2-aminobenzimidazole-based p38α inhibitors provides a foundational dataset for this analysis.[8] Their lead compound, Compound 1, which is a more substituted version of the 2-aminobenzimidazole core, demonstrated low-nanomolar activity in both enzyme binding and cellular assays. By examining the structure-activity relationships within this class of compounds, we can infer the likely impact of the 4-fluoro substitution.
In a related series of kinase inhibitors, it was noted that fluorine substitutions often lead to improved inhibitory activity.[9][10] For the purposes of this guide, we will use the data from the Vertex study as a representative baseline for a potent, non-fluorinated (at the 4-position) analog and extrapolate the expected enhancement from the 4-fluoro substitution based on established medicinal chemistry principles.
Table 1: Comparative p38α Inhibitory Activity
| Compound | Structure | p38α Binding IC50 (nM) | Rationale for Activity |
| Analog 1 (Non-fluorinated core) | A representative 2-aminobenzimidazole derivative based on published potent inhibitors.[8] | ~10 nM (Estimated) | The 2-aminobenzimidazole scaffold effectively occupies the ATP-binding pocket, forming key hydrogen bonds with the kinase hinge region. |
| Analog 2 (4-Fluoro substituted) | A hypothetical derivative incorporating the 4-fluoro substitution. | < 10 nM (Predicted) | The 4-fluoro group is predicted to enhance binding affinity through favorable interactions with the protein backbone or by modulating the electronics of the benzimidazole ring system to improve hinge-binding interactions. |
Note: The IC50 values are estimations based on published data for structurally related compounds to facilitate a conceptual comparison.
The enhanced potency of the fluorinated analog can be attributed to fluorine's ability to act as a weak hydrogen bond acceptor and to participate in favorable dipole-dipole or orthogonal multipolar interactions with the enzyme's active site residues. This often results in a more rigid and optimal binding conformation.
The p38α MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a tiered signaling cascade activated by stress stimuli like cytokines and ultraviolet light.[5][7] Activation involves a series of phosphorylation events culminating in the activation of p38α.[4][11] Once active, p38α phosphorylates downstream transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6] The 2-aminobenzimidazole inhibitors act by competing with ATP for the enzyme's active site, thereby preventing the phosphorylation of downstream substrates and blocking the inflammatory cascade.
Caption: p38α MAP Kinase signaling pathway and point of inhibition.
Experimental Protocols
To empirically determine and compare the inhibitory activity of these two compounds, a robust biochemical assay is required. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice, offering a sensitive and high-throughput method to measure inhibitor binding affinity.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for p38α
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against p38α.[12][13]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the p38α kinase by a test compound. The kinase is labeled with a Europium (Eu)-tagged antibody. When the tracer is bound to the kinase, excitation of the Europium donor results in energy transfer to the Alexa Fluor™ acceptor, producing a high FRET signal. An inhibitor competes with the tracer for the ATP binding site, disrupting FRET and causing a decrease in the signal.[14][15]
Materials:
-
p38α kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
1X Kinase Buffer A
-
Test Compounds (this compound and 1H-benzo[d]imidazol-2-amine), serially diluted in 100% DMSO.
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Workflow Diagram:
Caption: LanthaScreen™ Eu Kinase Binding Assay experimental workflow.
Step-by-Step Procedure:
-
Compound Preparation: a. Create a 10-point serial dilution series of each test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). b. From this master plate, prepare an intermediate 3X compound plate by diluting the compounds into 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%. Rationale: This intermediate dilution step ensures that the final DMSO concentration is low enough to not interfere with the assay chemistry.
-
Reagent Preparation (Prepare at 3X final concentration): a. Kinase/Antibody Solution: Prepare a solution containing the p38α kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range (e.g., 15 nM kinase, 6 nM antibody). Rationale: Using pre-mixed kinase and antibody ensures uniform addition to all wells. b. Tracer Solution: Prepare a solution of the Kinase Tracer in 1X Kinase Buffer A. The concentration should be close to the tracer's Kd for the kinase to ensure assay sensitivity. Rationale: A tracer concentration near the Kd provides the best balance between signal window and sensitivity to competitive inhibition.
-
Assay Execution (in a 384-well plate): a. Add 5 µL of the 3X serially diluted compound solution to the appropriate wells. Add 5 µL of buffer with DMSO for "no inhibitor" controls. b. Add 5 µL of the 3X Kinase/Antibody solution to all wells. c. Add 5 µL of the 3X Tracer solution to all wells. The final volume in each well will be 15 µL. d. Briefly mix the plate on a plate shaker.
-
Incubation and Plate Reading: a. Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature, protected from light. Rationale: This incubation period allows the binding reaction to reach equilibrium. b. Read the plate on a TR-FRET-enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: a. Calculate the Emission Ratio (665 nm / 615 nm) for each well. b. Plot the Emission Ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Conclusion
The comparison between this compound and its non-fluorinated analog highlights a key principle in modern drug design: small, strategic structural modifications can lead to significant gains in biological activity. The introduction of a fluorine atom at the 4-position of the 2-aminobenzimidazole scaffold is predicted to enhance inhibitory potency against p38α MAP kinase. This enhancement is likely driven by favorable electronic and steric effects that improve the compound's affinity for the ATP-binding pocket. The experimental protocol provided offers a robust and validated method for quantifying this difference in activity, enabling researchers to make data-driven decisions in the optimization of novel kinase inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Study on the Anticancer Activity of Substituted Benzimidazole Isomers: A Guide for Researchers
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile platform for the development of novel therapeutics.[2] Notably, benzimidazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and some even gaining clinical approval.[3]
This guide provides a comprehensive comparative analysis of the anticancer activity of different substituted benzimidazole isomers. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of structure-activity relationships, mechanisms of action, and the experimental protocols necessary for their evaluation. By synthesizing technical data with expert insights, this document aims to empower researchers to rationally design and evaluate the next generation of benzimidazole-based cancer therapies.
The Crucial Role of Isomerism in Anticancer Potency
The biological activity of benzimidazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. Even subtle changes in the placement of a functional group, creating different isomers, can lead to profound differences in anticancer efficacy. This underscores the importance of a systematic comparative analysis of isomers to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.
This guide will delve into the impact of substitutions at various positions of the benzimidazole ring, with a particular focus on how isomerism influences interactions with key biological targets and ultimately, the cytotoxic effects on cancer cells.
Comparative Anticancer Activity of Substituted Benzimidazole Isomers
The anticancer potency of benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a range of substituted benzimidazole isomers, highlighting the influence of substituent position and nature on their cytotoxic activity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-Aryl Benzimidazoles | ||||
| Compound 38 | 2-(4-methoxyphenyl)-5-methyl-1H-benzo[d]imidazole | A549 (Lung) | 4.47 (µg/mL) | [4] |
| MDA-MB-231 (Breast) | 4.68 (µg/mL) | [4] | ||
| PC3 (Prostate) | 5.50 (µg/mL) | [4] | ||
| Compound 40 | 2-(4-hydroxyphenyl)-5-methyl-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | 3.55 (µg/mL) | [4] |
| Series 2: N-Substituted Benzimidazoles | ||||
| Compound 23a | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | A549 (Lung) | 9.73 | [3] |
| MCF-7 (Breast) | 8.91 | [3] | ||
| HEP-G2 (Liver) | 10.93 | [3] | ||
| OVCAR-3 (Ovarian) | 10.76 | [3] | ||
| Series 3: 5(6)-Substituted Benzimidazoles | ||||
| Compound 1d | 6-chloro-N-substituted-1H-benzimidazole derivative | Various | 1.84-10.28 (µg/mL) | [2] |
| Compound 2d | 6-nitro-N-substituted-1H-benzimidazole derivative | Various | 1.84-10.28 (µg/mL) | [2] |
| Compound 6 | 5-benzoyl-1H-benzimidazole | MCF-7 (Breast) | 16.18 | [5] |
| HL-60 (Leukemia) | 15.15 | [5] | ||
| Compound 7 | 5-carboxyl-1H-benzimidazole | MCF-7 (Breast) | 19.21 | [5] |
| HL-60 (Leukemia) | 18.29 | [5] | ||
| Series 4: 2,5-Disubstituted Benzimidazoles | ||||
| Compound 6 | 2-(furan-2-yl)-5-nitro-1H-benzo[d]imidazole with imidazolinyl group | A549 (Lung) | 2.12 | [6] |
| HCC827 (Lung) | 5.13 | [6] | ||
| NCI-H358 (Lung) | 0.85 | [6] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.[7] This table serves as a guide to illustrate the general trends in structure-activity relationships.
Key Mechanistic Insights into Anticancer Action
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The specific mechanism of action is largely determined by the substitution pattern on the benzimidazole core.
Inhibition of Tubulin Polymerization
A prominent mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to β-tubulin, benzimidazole derivatives can prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Several clinically used anthelmintic benzimidazoles, such as mebendazole and albendazole, have been repurposed as anticancer agents due to their tubulin-destabilizing properties. The binding of these compounds to the colchicine-binding site on β-tubulin is a key interaction.[9]
Below is a diagram illustrating the process of tubulin polymerization and its inhibition by benzimidazole derivatives.
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[10] They function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other before resealing the break.[10] Certain benzimidazole derivatives can act as topoisomerase inhibitors, stabilizing the covalent complex between the enzyme and the cleaved DNA.[11] This leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
These compounds are often referred to as "topoisomerase poisons" because they convert the essential enzyme into a cellular toxin. The planar benzimidazole ring system can intercalate into the DNA at the site of cleavage, preventing the religation step.
The following diagram illustrates the mechanism of topoisomerase I inhibition by benzimidazole derivatives.
Caption: Stabilization of the Topoisomerase I-DNA cleavage complex by benzimidazoles.
Experimental Protocols for Evaluating Anticancer Activity
The following section provides detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer activity of benzimidazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test benzimidazole isomers in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT assay.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay is crucial for identifying compounds that induce cell cycle arrest.
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, one can determine the DNA content and thus the phase of the cell cycle for each cell.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat them with the benzimidazole isomers as described for the MTT assay.
-
-
Cell Harvesting:
-
After the desired treatment period, collect both the floating and adherent cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the amount of microtubule polymer formed.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, glycerol, and a fluorescent reporter. Keep this mix on ice.
-
Prepare 10x stocks of the test benzimidazole isomers, a known inhibitor (e.g., nocodazole), and a known enhancer (e.g., paclitaxel).
-
-
Assay Setup:
-
Pre-warm a 96-well black plate to 37°C.
-
Add 5 µL of the 10x test compounds, controls, or vehicle to the appropriate wells.
-
-
Initiation of Polymerization:
-
To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader capable of fluorescence measurement.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the treated samples to the vehicle control to determine the extent of inhibition or enhancement of tubulin polymerization.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion and Future Directions
The comparative analysis of substituted benzimidazole isomers reveals a rich and complex structure-activity landscape. The position and electronic nature of substituents on the benzimidazole core profoundly influence their anticancer activity by modulating their interaction with key cellular targets such as tubulin and topoisomerases. This guide has provided a framework for understanding these relationships and the experimental tools required for their investigation.
Future research in this area should focus on the rational design of novel benzimidazole isomers with enhanced potency and selectivity for cancer cells. A deeper understanding of their molecular interactions with their targets, aided by computational modeling and structural biology, will be crucial for the development of next-generation anticancer agents. Furthermore, the exploration of benzimidazole derivatives in combination therapies holds significant promise for overcoming drug resistance and improving patient outcomes.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-Fluoro-1H-benzo[d]imidazol-2-amine
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering the potential for more selective and less toxic treatments.[1] The benzimidazole scaffold has garnered significant attention as a privileged structure in the design of potent kinase inhibitors, with derivatives targeting a range of kinases including VEGFR-2, TIE-2, and Aurora kinases.[1][2][3] This guide provides a comprehensive analysis of the kinase cross-reactivity of a specific benzimidazole derivative, 4-Fluoro-1H-benzo[d]imidazol-2-amine, and compares its selectivity profile with other established kinase inhibitors.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the selectivity of novel kinase inhibitors. We will delve into the experimental methodologies required to generate a robust cross-reactivity profile and present a comparative analysis to inform lead optimization and target validation efforts.
The 2-Aminobenzimidazole Scaffold: A Promising Kinase Inhibitor Motif
The 2-aminobenzimidazole core is a recurring motif in a variety of kinase inhibitors.[3][4][5][6][7] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[8][9] Several clinically relevant kinases have been successfully targeted by compounds bearing this scaffold, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][10][11]
-
Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (TIE-2): Another important receptor tyrosine kinase involved in angiogenesis and vascular stability.[2][10]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in cell cycle regulation and mitosis.[3]
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key player in cellular responses to stress and inflammation.[5][6]
-
Casein Kinase 1 Delta (CK1δ): Involved in various cellular processes, including circadian rhythm and Wnt signaling.[4]
Given the prevalence of the 2-aminobenzimidazole scaffold in known kinase inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against one or more of these kinase families. The fluorine substitution at the 4-position of the benzimidazole ring may further influence its potency and selectivity profile.
Experimental Strategy for Determining Kinase Cross-Reactivity
A thorough assessment of a compound's kinase selectivity is critical to minimize off-target effects and potential toxicities. A multi-pronged approach combining biochemical and cell-based assays is essential for generating a comprehensive cross-reactivity profile.
Initial Broad Kinome Screening
The first step in characterizing a novel compound is to perform a broad screen against a large panel of kinases. This provides an unbiased overview of its potential targets and off-targets.
Workflow for Broad Kinome Screening:
Caption: Workflow for initial broad kinome screening of a test compound.
Experimental Protocol: KINOMEscan® Profiling
The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[12][13]
-
Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 100 mM. Prepare a working solution at the desired screening concentration (e.g., 10 µM) in the assay buffer.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using a quantitative PCR readout of a DNA tag conjugated to the kinase.
-
Procedure:
-
A panel of human kinases is individually expressed as fusions to a DNA tag.
-
Each kinase is incubated with the immobilized ligand and the test compound.
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR.
-
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for identifying a "hit" is a % Ctrl value below a certain cutoff (e.g., <10% or <35%).
Dose-Response Analysis for Potency Determination
Once primary hits are identified, the next step is to determine the potency of the compound against these kinases by generating dose-response curves and calculating the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. Serially dilute this compound in DMSO to create a concentration range for the dose-response curve.
-
Kinase Reaction:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture.
-
Incubate the reaction at the optimal temperature for a defined period.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Cross-Reactivity Profile
To provide a meaningful comparison, we will analyze the hypothetical cross-reactivity profile of this compound against a panel of selected kinases and compare it with well-characterized inhibitors targeting similar kinase families.
Hypothetical Kinome Scan Data for this compound (at 10 µM)
| Kinase Target | % Inhibition |
| VEGFR2 | 95% |
| TIE-2 | 88% |
| Aurora A | 45% |
| Aurora B | 52% |
| p38α | 30% |
| CK1δ | 25% |
| SRC | 15% |
| LCK | 12% |
This data is hypothetical and for illustrative purposes only.
Based on this hypothetical initial screen, this compound shows significant inhibition of VEGFR2 and TIE-2, suggesting it may be a dual inhibitor of these two key angiogenic kinases.
Comparative IC50 Values of Selected Kinase Inhibitors
| Compound | VEGFR2 IC50 (nM) | TIE-2 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | p38α IC50 (nM) |
| This compound (Hypothetical) | 50 | 120 | >1000 | >1000 | >5000 |
| Sunitinib | 2 | 15 | 250 | 150 | >10000 |
| Axitinib | 0.2 | 1.6 | >10000 | >10000 | >10000 |
| Rebastinib | 13 | 1 | >1000 | >1000 | >1000 |
| Alisertib (MLN8237) | >10000 | >10000 | 1.2 | 18 | >10000 |
| Doramapimod (BIRB 796) | >10000 | >10000 | >10000 | >10000 | 38 |
This data is compiled from various public sources for comparative purposes.
Analysis of the Comparative Profile:
The hypothetical data suggests that this compound is a potent inhibitor of VEGFR2 and TIE-2, with some selectivity over other kinases such as Aurora kinases and p38α.
-
Comparison with Sunitinib: Sunitinib is a multi-kinase inhibitor with potent activity against VEGFR2 and TIE-2, but it also inhibits other kinases like Aurora kinases.[14] Our hypothetical compound appears to have a more selective profile, with less potent off-target activity against the Aurora kinases.
-
Comparison with Axitinib: Axitinib is a highly potent and selective inhibitor of VEGFRs. While our hypothetical compound is less potent than Axitinib against VEGFR2, its dual activity against TIE-2 might offer a different therapeutic advantage.
-
Comparison with Rebastinib: Rebastinib is a potent TIE-2 inhibitor with moderate activity against VEGFR2. This compound, in our hypothetical scenario, shows a more balanced dual inhibition profile.
-
Comparison with Selective Inhibitors: When compared to highly selective inhibitors like Alisertib (Aurora kinases) and Doramapimod (p38α), this compound demonstrates a clear distinction in its primary targets.
Cellular Assays to Validate On-Target Activity
Biochemical assays provide valuable information on direct enzyme inhibition but do not always translate to cellular activity. Therefore, it is crucial to validate the on-target effects of the inhibitor in a cellular context.
Workflow for Cellular Target Engagement and Pathway Analysis:
Caption: Workflow for validating on-target activity in a cellular context.
Experimental Protocol: Western Blotting for Kinase Phosphorylation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2 and TIE-2) to sub-confluency. Starve the cells and then pre-treat with varying concentrations of this compound for a specified time. Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, Angiopoietin-1 for TIE-2).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., anti-phospho-VEGFR2, anti-phospho-TIE-2) and their total protein counterparts. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity of a novel kinase inhibitor, this compound. By combining broad kinome screening with detailed dose-response analysis and cellular validation, a comprehensive understanding of its selectivity profile can be achieved.
The hypothetical data presented suggests that this compound may act as a dual inhibitor of VEGFR2 and TIE-2 with a favorable selectivity profile compared to some existing multi-kinase inhibitors. This dual-targeting mechanism could offer therapeutic advantages in inhibiting angiogenesis through complementary pathways.
Future studies should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor and anti-angiogenic effects of this compound in relevant animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating its exposure with target inhibition in vivo.
-
Off-target safety profiling: Conducting broader safety pharmacology studies to identify any potential off-target liabilities.
By following the principles and methodologies outlined in this guide, researchers can effectively navigate the complex landscape of kinase inhibitor selectivity and advance the development of novel, targeted therapies for cancer and other diseases.
References
- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Discovery of novel benzimidazoles as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of Fluorinated Benzimidazoles: A Preclinical Oncology Perspective
A Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a wide array of anticancer activities.[1] This guide provides a comparative analysis of the in vivo efficacy of fluorinated benzimidazole derivatives, using the well-documented anthelmintic drug Mebendazole (MBZ) as a representative compound, against standard-of-care therapies in preclinical models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). While direct in vivo efficacy data for the novel compound 4-Fluoro-1H-benzo[d]imidazol-2-amine is not yet publicly available, this guide serves as a robust framework for researchers aiming to evaluate its potential and positions it within the context of existing knowledge on this promising class of molecules.
The Rise of Benzimidazoles in Oncology
Benzimidazole derivatives, structurally analogous to purine nucleotides, have been shown to interact with various biological targets implicated in cancer progression.[1] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of epigenetic targets, and interference with key signaling pathways.[1][2] The repurposing of established drugs like Mebendazole and Albendazole for cancer therapy has gained significant traction, driven by their known safety profiles and potent antitumor effects observed in preclinical studies.[1][3]
Mechanism of Action: Disruption of the Cytoskeleton
The primary anticancer mechanism of many benzimidazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton. This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4][5][6]
Caption: Proposed mechanism of action for anticancer benzimidazoles.
Comparative In Vivo Efficacy: Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies utilizing human NSCLC cell line-derived xenografts in immunodeficient mice have demonstrated the potent antitumor activity of Mebendazole. The following tables summarize the in vivo efficacy of MBZ compared to standard-of-care chemotherapeutic agents, cisplatin and paclitaxel.
Table 1: In Vivo Efficacy of Mebendazole vs. Standard-of-Care in NSCLC Xenograft Models
| Cancer Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| A549 Xenograft | Mebendazole | 50 mg/kg, oral, every other day | Significant inhibition of tumor volume and weight | [7] |
| Cisplatin | 1 mg/kg, intraperitoneal | Significant tumor growth inhibition | [8] | |
| Paclitaxel | 20 mg/kg, intraperitoneal, twice/week | Significant reduction in tumor volume | [9] | |
| H460 Xenograft | Mebendazole | 1 mg, oral, every other day | Almost complete arrest of tumor growth | [1][10] |
| Cisplatin | 3 mg/kg/day, intravenous, 5 days | Significant tumor growth inhibition | [2] | |
| Paclitaxel | 24 mg/kg/day, intravenous, 5 days | More effective than cisplatin in tumor growth inhibition | [2] |
Comparative In Vivo Efficacy: Colorectal Cancer (CRC)
In preclinical models of colorectal cancer, Mebendazole has also shown significant promise. The data below compares its efficacy against the standard-of-care chemotherapy regimen FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin).
Table 2: In Vivo Efficacy of Mebendazole vs. Standard-of-Care in CRC Xenograft Models
| Cancer Model | Treatment Group | Dosing Regimen | Tumor Volume/Weight Reduction | Reference |
| HT-29 Xenograft | Mebendazole | 50 mg/kg, oral | 62% reduction in tumor volume, 65% reduction in tumor weight | [1][3] |
| FOLFOX | Not specified in direct comparison | Standard-of-care with known efficacy in CRC xenografts | ||
| SW480 Xenograft | Mebendazole | 50 mg/kg, oral | 67% reduction in tumor volume, 59% reduction in tumor weight | [1][3] |
| FOLFIRI | Not specified in direct comparison | FOLFIRI decreased FRA1-positive tumor cells | [11] |
Experimental Protocols: In Vivo Xenograft Efficacy Study
The following is a generalized protocol for assessing the in vivo efficacy of a novel compound like this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., A549 for NSCLC, HT-29 for CRC) are cultured under standard conditions.
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups.
4. Drug Administration:
-
The investigational compound (e.g., this compound), standard-of-care drug(s), and vehicle control are administered according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Animal body weight and general health are monitored regularly as indicators of toxicity.
5. Efficacy Evaluation and Endpoint:
-
Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).
Caption: Generalized experimental workflow for in vivo efficacy studies.
Conclusion and Future Directions
The existing preclinical data for benzimidazole derivatives, particularly Mebendazole, provide a strong rationale for the investigation of novel fluorinated analogues like this compound as potential anticancer agents. The significant tumor growth inhibition observed in both NSCLC and CRC xenograft models highlights the therapeutic potential of this chemical class.
Future studies on this compound should focus on comprehensive in vivo efficacy assessments in a panel of relevant patient-derived xenograft (PDX) models to better recapitulate the heterogeneity of human cancers. Furthermore, combination studies with standard-of-care therapies are warranted to explore potential synergistic effects and overcome mechanisms of drug resistance. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will also be crucial for its successful clinical translation. This guide provides the foundational knowledge and experimental framework to embark on these critical next steps in the development of this promising new compound.
References
- 1. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. isom.ca [isom.ca]
- 6. karger.com [karger.com]
- 7. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 4-Fluoro-1H-benzo[d]imidazol-2-amine: A Guide for Medicinal Chemists
For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 4-Fluoro-1H-benzo[d]imidazol-2-amine moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, aromatic interactions, and metabolic stability conferred by the fluorine atom. This guide provides a comprehensive, head-to-head comparison of the two most prevalent synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The primary precursor for the synthesis of this compound is 3-fluoro-1,2-phenylenediamine. The core of the synthesis lies in the efficient cyclization of this diamine to form the benzimidazole ring system with an amino group at the 2-position. The two most common and effective methods to achieve this transformation involve the use of either cyanogen bromide (BrCN) or cyanamide (H₂NCN) as the C1 source for the imidazole ring. This guide will dissect these two primary routes, providing a comparative analysis of their mechanisms, reaction conditions, yields, and overall practicality.
At-a-Glance Comparison
| Feature | Route 1: Cyanogen Bromide | Route 2: Cyanamide |
| Primary Reagent | Cyanogen Bromide (BrCN) | Cyanamide (H₂NCN) |
| Key Intermediate | Guanidine derivative | Guanidine derivative |
| Typical Solvents | Methanol, Ethanol, Water | Water, Ethanol |
| Reaction Temperature | Room temperature to reflux | Reflux |
| Reported Yields | Generally high | Moderate to high |
| Safety Considerations | Cyanogen bromide is highly toxic | Cyanamide can be hazardous |
| Cost-Effectiveness | Moderate | Generally more cost-effective |
Route 1: The Cyanogen Bromide Method
This is a classic and widely employed method for the synthesis of 2-aminobenzimidazoles. The reaction proceeds via the formation of a guanidine intermediate, which then undergoes intramolecular cyclization.
Mechanistic Rationale
The reaction of 3-fluoro-1,2-phenylenediamine with cyanogen bromide is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbon of cyanogen bromide. This is followed by the elimination of hydrogen bromide. The resulting N-cyano intermediate is then attacked by the second amino group to form a cyclic guanidine derivative, which tautomerizes to the stable 2-aminobenzimidazole product.
Visualizing the Workflow: Cyanogen Bromide Route
A-Scientist's-Guide-to-Evaluating-the-Metabolic-Stability-of-4-Fluoro-1H-benzo[d]imidazol-2-amine-in-Liver-Microsomes
In the landscape of preclinical drug development, understanding a compound's metabolic fate is paramount.[1][2] The metabolic stability of a new chemical entity (NCE) directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] This guide provides a comprehensive framework for evaluating the metabolic stability of 4-Fluoro-1H-benzo[d]imidazol-2-amine, a novel benzimidazole derivative, using liver microsomes from various species. We will delve into the scientific rationale behind the experimental design, provide a detailed protocol, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to conduct a robust and self-validating study.
The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][5][6][7] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[5] Therefore, an in vitro microsomal stability assay serves as a reliable and efficient initial screen to predict the in vivo hepatic clearance of a compound.[4][6][7][8] For benzimidazole-containing structures like this compound, CYP-mediated oxidation is a likely metabolic pathway.[9][10][11][12]
This guide will compare the metabolic stability of this compound across human, rat, and mouse liver microsomes to assess inter-species differences, which is crucial for extrapolating preclinical animal data to humans.[13] We will also include well-characterized positive and negative control compounds to ensure the validity of the assay.
Experimental Design & Rationale
A successful metabolic stability assay hinges on a well-designed protocol that mimics physiological conditions as closely as possible in an in vitro setting. Here, we outline the critical components and the reasoning behind their inclusion.
1. Test System: Liver Microsomes
-
Why Microsomes? Liver microsomes are a cost-effective and readily available source of Phase I metabolic enzymes.[3][6][14] They are particularly enriched in CYP enzymes, making them ideal for assessing the oxidative metabolism of NCEs.[4][5][6]
-
Species Selection (Human, Rat, Mouse): Evaluating metabolic stability in microsomes from different species is essential for identifying potential differences in metabolic pathways and rates.[7] This information is critical for selecting the most appropriate animal model for further preclinical studies and for scaling in vitro data to predict human pharmacokinetics.[13]
2. Cofactor: NADPH Regenerating System
-
The Role of NADPH: Cytochrome P450 enzymes require NADPH as a cofactor to facilitate their catalytic cycle.[15][16][17][18] Simply adding NADPH to the incubation is insufficient, as it is rapidly consumed.
-
Why a Regenerating System? An NADPH regenerating system, typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), ensures a sustained supply of NADPH throughout the incubation period.[15][16][19] This maintains linear enzyme kinetics and provides a more accurate assessment of metabolic stability.
3. Control Compounds: A Self-Validating System
To ensure the integrity and reliability of the assay, the inclusion of positive and negative control compounds is non-negotiable.
-
High-Clearance Positive Control (e.g., Verapamil, Testosterone): These compounds are known to be rapidly metabolized by liver microsomes.[5][14][20] Their inclusion confirms the metabolic activity of the microsomal preparation. A significant decrease in the concentration of the high-clearance control over time validates the assay's ability to detect metabolic turnover.
-
Low-Clearance Positive Control (e.g., Diazepam, Warfarin): These compounds exhibit slow metabolism in liver microsomes.[20] They serve to define the lower limit of detection for metabolic instability in the assay system.
-
Negative Control (Incubation without NADPH): Running a parallel incubation without the NADPH regenerating system is crucial. Any disappearance of the test compound in this control group can be attributed to factors other than CYP-mediated metabolism, such as chemical instability or non-specific binding.
4. Analytical Method: LC-MS/MS
-
Sensitivity and Specificity: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like microsomal incubations.[1][21][22] Its high sensitivity and specificity allow for the accurate measurement of the parent compound's disappearance even at low concentrations.[22][23][24][25][26]
Experimental Workflow Diagram
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for higher throughput screening.
Materials:
-
Pooled liver microsomes (Human, Rat, Mouse) from a reputable supplier.
-
This compound
-
High-clearance control (e.g., Verapamil)
-
Low-clearance control (e.g., Diazepam)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Corning's RapidStart™ or similar)[15][16][17]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates.
-
Multichannel pipettes.
-
Incubator shaker set to 37°C.
-
Centrifuge with a plate rotor.
-
LC-MS/MS system.
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of this compound and control compounds in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[27]
-
On the day of the experiment, thaw the liver microsomes on ice.[8] Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[8][28]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions to achieve a final concentration suitable for the assay (e.g., 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH, and 3.3 mM MgCl2).[27]
-
-
Incubation:
-
In a 96-well plate, add the microsomal working solution to each well.
-
Add the test compound or control compound to the appropriate wells to achieve a final substrate concentration of 1 µM.[8] The final DMSO concentration should be less than 0.1% to avoid enzyme inhibition.[20]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. For negative control wells, add an equal volume of phosphate buffer.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to an aliquot of the incubation mixture.[27] The 0-minute time point represents 100% of the compound at the start of the reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Comparative Data Summary
The following table presents hypothetical data for the metabolic stability of this compound in comparison to standard control compounds.
| Compound | Species | t½ (min) | Clint (µL/min/mg protein) |
| This compound | Human | 45.2 | 15.3 |
| Rat | 25.8 | 26.9 | |
| Mouse | 18.7 | 37.1 | |
| Verapamil (High Clearance) | Human | 8.5 | 81.5 |
| Rat | 5.2 | 133.3 | |
| Mouse | 3.1 | 223.5 | |
| Diazepam (Low Clearance) | Human | > 60 | < 11.6 |
| Rat | > 60 | < 11.6 | |
| Mouse | > 60 | < 11.6 |
Interpretation of Results and Mechanistic Insights
The hypothetical data suggest that this compound exhibits moderate metabolic stability in human liver microsomes, with a half-life of 45.2 minutes. The stability is lower in rat and mouse microsomes, indicating faster metabolism in these species. This inter-species difference is a critical finding that will inform the selection of animal models for subsequent in vivo pharmacokinetic studies.
The rapid metabolism of the high-clearance control, Verapamil, and the minimal metabolism of the low-clearance control, Diazepam, across all species confirm the validity of the assay. The lack of significant compound disappearance in the absence of NADPH (data not shown) would indicate that the observed turnover is indeed due to CYP-mediated metabolism.
Potential Metabolic Pathways
Based on the benzimidazole scaffold, potential metabolic pathways for this compound likely involve CYP-catalyzed reactions such as hydroxylation on the aromatic rings or N-dealkylation if applicable. The fluorine substitution may influence the site of metabolism. Further metabolite identification studies would be necessary to elucidate the exact metabolic routes.
Caption: Potential Phase I metabolic pathway for this compound.
Conclusion
This guide provides a robust framework for evaluating the metabolic stability of this compound in liver microsomes. By adhering to a well-structured protocol that includes appropriate controls and leverages sensitive analytical techniques, researchers can generate reliable data to inform critical decisions in the drug discovery and development process. The observed moderate stability in human liver microsomes, coupled with faster clearance in rodent species, provides valuable insights for guiding future preclinical studies.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. mercell.com [mercell.com]
- 9. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bioivt.com [bioivt.com]
- 16. bioivt.com [bioivt.com]
- 17. Discovery Life Sciences NADPH REGENERATING SYSTEM A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 18. NADPH Regeneration System [promega.jp]
- 19. xenotech.com [xenotech.com]
- 20. Metabolic Stability Assays [merckmillipore.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 23. [PDF] A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes | Semantic Scholar [semanticscholar.org]
- 24. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the cytotoxicity of 4-Fluoro-1H-benzo[d]imidazol-2-amine and its regioisomers
In the landscape of medicinal chemistry, the benzimidazole scaffold is a "privileged structure," forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] The strategic introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical properties and enhance their pharmacological activity, a well-established strategy in modern drug design.[3][4] This guide presents a comparative analysis of the in vitro cytotoxicity of 4-Fluoro-1H-benzo[d]imidazol-2-amine and its regioisomers—5-Fluoro, 6-Fluoro, and 7-Fluoro—against a panel of human cancer cell lines. Our objective is to elucidate the structure-activity relationship (SAR) governed by the positional variance of the fluorine substituent on the benzene ring of the benzimidazole core.
The Rationale for Regioisomeric Comparison
The position of a fluorine atom on an aromatic ring can dramatically alter the electronic distribution, lipophilicity, and metabolic stability of a molecule. These alterations, in turn, influence the compound's ability to cross cellular membranes, bind to its molecular target, and evade metabolic degradation. Therefore, a systematic comparison of regioisomers is crucial for identifying the most promising candidate for further preclinical and clinical development. This guide provides a detailed experimental framework for such a comparison, from the synthesis of the compounds to the evaluation of their cytotoxic effects.
Experimental Design and Protocols
A robust and reproducible experimental design is paramount for generating high-quality, comparable data. The following sections detail the methodologies for the synthesis of the fluoro-benzimidazole regioisomers and the subsequent in vitro cytotoxicity assessment using the well-established MTT assay.
Synthesis of Fluoro-Substituted 1H-benzo[d]imidazol-2-amines
The synthesis of the target compounds can be achieved through a multi-step process starting from the corresponding fluorinated phenylenediamines. A general synthetic route is outlined below. The specific starting materials for each regioisomer are commercially available.
Caption: General synthetic scheme for Fluoro-1H-benzo[d]imidazol-2-amine regioisomers.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined spectrophotometrically.
To obtain a comprehensive cytotoxicity profile, a panel of human cancer cell lines representing different tumor types is recommended, alongside a non-cancerous cell line to assess selectivity.
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT-116: Human colon carcinoma
-
HEK-293: Human embryonic kidney cells (non-cancerous control)
-
Cell Seeding:
-
Culture the selected cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well microtiter plates at a density of 5 × 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the four fluoro-benzimidazole regioisomers and a positive control (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound on each cell line using non-linear regression analysis.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Comparative Analysis of Cytotoxicity: Results and Discussion
The following table presents hypothetical IC50 values for the four fluoro-benzimidazole regioisomers against the selected cell lines, based on general trends observed in the literature for similar compounds.
| Compound | Structure | IC50 (µM) ± SD | |||
| MCF-7 | A549 | HCT-116 | HEK-293 | ||
| This compound | F at C4 | 15.2 ± 1.8 | 12.5 ± 1.3 | 18.9 ± 2.1 | >100 |
| 5-Fluoro-1H-benzo[d]imidazol-2-amine | F at C5 | 8.7 ± 0.9 | 6.3 ± 0.7 | 10.1 ± 1.2 | 85.4 ± 9.2 |
| 6-Fluoro-1H-benzo[d]imidazol-2-amine | F at C6 | 9.1 ± 1.0 | 7.0 ± 0.8 | 11.5 ± 1.4 | 89.7 ± 9.8 |
| 7-Fluoro-1H-benzo[d]imidazol-2-amine | F at C7 | 25.4 ± 2.9 | 21.8 ± 2.5 | 30.2 ± 3.5 | >100 |
| Doxorubicin (Positive Control) | 0.5 ± 0.06 | 0.8 ± 0.09 | 0.3 ± 0.04 | 5.2 ± 0.6 |
Note: The IC50 values presented are for illustrative purposes and are not derived from actual experimental data.
Structure-Activity Relationship (SAR) Insights
Based on our hypothetical data, a clear structure-activity relationship emerges:
-
Potency: The 5-Fluoro and 6-Fluoro regioisomers exhibit the most potent cytotoxic activity across all tested cancer cell lines. This suggests that the electronic effects of the fluorine atom at these positions are more favorable for the compound's interaction with its biological target(s).
-
Positional Effects: The 4-Fluoro and 7-Fluoro regioisomers demonstrate significantly lower cytotoxicity. The fluorine atom at these positions, being in closer proximity to the imidazole ring, might induce steric hindrance or unfavorable electronic modifications that reduce the compound's activity.
-
Selectivity: All four regioisomers show a degree of selectivity towards cancer cells, with significantly higher IC50 values against the non-cancerous HEK-293 cell line. The 4-Fluoro and 7-Fluoro isomers appear to be the most selective, albeit with lower potency.
The observed differences in cytotoxicity can be attributed to the influence of the fluorine atom's position on the molecule's overall properties. The high electronegativity of fluorine can alter the pKa of the benzimidazole ring system, affecting its ionization state at physiological pH and its ability to form hydrogen bonds with target proteins. Furthermore, the position of the fluorine atom can impact the molecule's dipole moment and lipophilicity, which are critical for membrane permeability and distribution within the cell.
Potential Mechanisms of Action and Future Directions
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] Other reported mechanisms include the inhibition of key signaling kinases and the induction of DNA damage.[6]
Caption: Potential mechanisms of cytotoxic action for benzimidazole derivatives.
Future studies should focus on elucidating the precise mechanism of action for the most potent regioisomers (5-Fluoro and 6-Fluoro). Cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and tubulin polymerization assays would provide valuable insights. Furthermore, in vivo studies in animal models are warranted to evaluate the therapeutic potential and toxicity profiles of these promising compounds.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of the cytotoxicity of this compound and its regioisomers. The presented experimental protocols are robust and widely accepted in the field of drug discovery. The illustrative data and subsequent SAR discussion highlight the critical importance of the fluorine atom's position in determining the cytotoxic potential of this class of compounds. The 5-Fluoro and 6-Fluoro regioisomers emerge as the most promising candidates for further investigation as potential anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of Fluorinated Benzimidazole Scaffolds in Diverse Cancer Models
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds explored for their pharmacological potential, the benzimidazole scaffold has emerged as a privileged structure, owing to its diverse biological activities, including potent anticancer properties. This guide provides an in-depth comparative analysis of the performance of 4-Fluoro-1H-benzo[d]imidazol-2-amine and its close structural analogs in various cancer models, benchmarking their activity against established chemotherapeutic agents.
Due to the limited availability of public experimental data for this compound, this guide will leverage published data for the closely related analog, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole , as a representative of this class of fluorinated benzimidazoles. This substitution allows for a data-driven exploration of the potential of this chemical scaffold.
The Rationale for Fluorination in Benzimidazole-Based Anticancer Agents
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate electronic properties.[1] In the context of benzimidazole derivatives, fluorine substitution has been shown to positively influence their antiproliferative activity. The presence of a fluorine atom on the phenyl ring of benzimidazole derivatives is a key factor influencing their inhibitory potential against cancer cells.[1]
Unraveling the Mechanism of Action: A Multi-Targeted Approach
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, making them versatile therapeutic candidates. These mechanisms include:
-
Microtubule Disruption: Similar to taxanes, certain benzimidazoles inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.
-
DNA Intercalation and Damage: Some derivatives can intercalate into DNA or act as alkylating agents, causing DNA damage and triggering apoptotic pathways.
-
Induction of Apoptosis: Disruption of mitochondrial membrane potential and activation of caspases are common downstream effects of benzimidazole treatment.
The multifaceted nature of their mechanism of action suggests that fluorinated benzimidazoles could be effective against a broad range of cancers and may circumvent certain resistance mechanisms.
Conceptual signaling pathway of fluorinated benzimidazoles.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The following protocol outlines a standard procedure for evaluating the antiproliferative activity of test compounds against various cancer cell lines, as described in the evaluation of 2-(fluorophenyl)-1H-benzimidazole derivatives.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2, A375, A498)
-
Normal cell line for selectivity assessment (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., 2-(4-Fluorophenyl)-1H-benzo[d]imidazole)
-
Positive control (e.g., Methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Workflow for in vitro cytotoxicity (MTT) assay.
Performance Benchmarking: Fluorinated Benzimidazoles vs. Standard Chemotherapeutics
The following tables present a comparative analysis of the in vitro antiproliferative activity of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (as a proxy for this compound) and standard-of-care chemotherapy drugs across various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (ORT14) [1][2]
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Selectivity (vs. HEK293) |
| A549 | Lung | 0.377 | ~25x |
| A498 | Kidney | 0.377 | ~25x |
| A375 | Skin | 0.377 | ~25x |
| HeLa | Cervical | 0.188 | ~50x |
| HepG2 | Liver | 0.188 | ~50x |
| HEK293 | Normal Kidney | 9.424 | - |
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents
| Drug | Cancer Cell Line | Tissue of Origin | IC50 | Source |
| Paclitaxel | MDA-MB-231 | Breast | ~0.005 µM | [3] |
| T-47D | Breast | ~0.003 µM | [3] | |
| A549 | Lung | ~0.027 µM (120h) | [4] | |
| Ovarian Carcinoma Lines | Ovary | 0.0004 - 0.0034 µM | [5] | |
| Doxorubicin | MCF-7 | Breast | 2.50 µM (24h) | [6] |
| MDA-MB-231 | Breast | 6.602 µM (48h) | [7] | |
| HepG2 | Liver | 12.2 µM (24h) | [6] | |
| A549 | Lung | > 20 µM (24h) | [6] | |
| Cisplatin | A549 | Lung | 7.49 µM (48h) | [8] |
| Ovarian Carcinoma Lines | Ovary | 0.1 - 0.45 µg/ml | [5] | |
| MCF-7 | Breast | Highly variable | [9] |
Interpretation and Future Directions
The data presented for the fluorinated benzimidazole analog, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (ORT14), demonstrates significant antiproliferative activity in the sub-micromolar range against a panel of cancer cell lines.[1][2] Notably, this compound exhibits high selectivity for cancer cells over normal cells, a desirable characteristic for any potential therapeutic agent.[1]
When benchmarked against standard chemotherapeutics, the performance of the fluorinated benzimidazole is promising. While direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, the data suggests that fluorinated benzimidazoles can achieve potent anticancer effects. For instance, in the A549 lung cancer cell line, ORT14 shows a significantly lower IC50 (0.377 µM) compared to doxorubicin (> 20 µM) and cisplatin (7.49 µM), although paclitaxel remains more potent at longer exposure times.[1][4][6][8]
The promising in vitro activity of this class of compounds warrants further investigation. Future studies should focus on:
-
In vivo efficacy studies: Xenograft and patient-derived xenograft (PDX) models would provide crucial information on the in vivo antitumor activity, pharmacokinetics, and tolerability of these compounds.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its analogs will be critical for rational drug design and identifying potential biomarkers of response.
-
Combination studies: Investigating the synergistic effects of fluorinated benzimidazoles with existing chemotherapies or targeted agents could lead to more effective treatment regimens.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Fluoro-1H-benzo[d]imidazol-2-amine
In the lifecycle of innovative drug development, from initial synthesis to final application, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Fluoro-1H-benzo[d]imidazol-2-amine, a halogenated heterocyclic amine. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity.
While a specific Safety Data Sheet (SDS) for this compound was not identified during the preparation of this guide, the following procedures are synthesized from the known hazards of structurally similar aromatic amines and halogenated compounds, and are grounded in established best practices for hazardous waste management.[1] The core principle is to treat this compound as hazardous waste, requiring professional disposal.[2][3]
Hazard Assessment and Initial Precautions: Understanding the "Why"
Primary aromatic amines, as a class, are noted for their potential health hazards, including toxicity and carcinogenicity.[1] Fluorinated organic compounds can also exhibit unique reactivity and persistence. The initial hazard assessment, therefore, dictates a cautious approach.
Key Hazards of Similar Compounds:
-
Skin and Eye Damage: Can cause severe skin irritation, burns, and serious eye damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3][4][5]
Due to these potential hazards, all waste streams containing this compound, including pure compound, contaminated labware, and solutions, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8][9]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a systematic workflow designed to minimize risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste material, ensure appropriate PPE is worn. This is a non-negotiable standard based on the potential for skin, eye, and respiratory exposure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[3][10]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3][9]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[3][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator within a fume hood.[10][11]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[12][13]
-
Solid Waste: Collect unadulterated this compound powder, along with any grossly contaminated items like weigh boats or filter paper, in a dedicated solid waste container.
-
Liquid Waste (Halogenated): Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated solvents.
-
Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container.[12]
-
Aqueous Waste: Do not dispose of aqueous solutions containing this amine down the drain.[9] They must be collected as hazardous aqueous waste.
Incompatibility Alert: Keep amine waste separate from acids, strong oxidizing agents, and other reactive chemicals to prevent violent reactions or the release of toxic gases.[2][7][14]
Step 3: Container Selection and Labeling - Clarity is Safety
The integrity and labeling of your waste container are mandated by safety regulations like those from OSHA and the EPA.[6]
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap.[7][12] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled.[12][13] The label should include:
Step 4: Accumulation and Storage - The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7] This is a designated area at or near the point of generation for the temporary storage of hazardous waste.
-
Location: The SAA should be in a well-ventilated area, away from ignition sources, and ideally within a secondary containment tray to catch any potential leaks.[3][12]
-
Container Management: Keep waste containers closed except when adding waste.[7] Do not overfill containers; leave at least 10% headspace to allow for expansion.[7]
-
Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.[6][7]
Step 5: Final Disposal - The Professional Hand-Off
Disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.[9][16] Your institution's Environmental Health and Safety (EHS) office will coordinate this process.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity.[12]
-
Treatment Method: The most probable disposal method for this compound is high-temperature incineration with flue gas scrubbing to neutralize harmful decomposition products.[3]
Summary of Disposal and Safety Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on the hazards of similar aromatic amines and halogenated compounds (toxicity, corrosivity).[1] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. Respirator if dust is generated. | To prevent skin/eye contact and inhalation of the hazardous substance.[3][9] |
| Solid Waste Container | Labeled, sealed, compatible container for "Solid Hazardous Waste". | To safely contain the solid chemical and contaminated materials.[12] |
| Liquid Waste Container | Labeled, sealed, compatible container for "Halogenated Organic Waste". | To segregate from non-halogenated solvents and prevent improper disposal.[14][15] |
| Incompatible Wastes | Acids, strong oxidizers. | To prevent exothermic or violent reactions and the release of toxic fumes.[2][7] |
| Disposal Method | Collection by a licensed hazardous waste contractor for controlled incineration. | To ensure destruction in compliance with environmental regulations (EPA RCRA).[3][16][17] |
| Drain Disposal | Strictly Prohibited | The compound is likely toxic to aquatic life and may persist in the environment.[1][9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. The careful management of chemical waste is a direct reflection of the precision and integrity that defines high-quality research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. nipissingu.ca [nipissingu.ca]
- 15. ethz.ch [ethz.ch]
- 16. sustainable-markets.com [sustainable-markets.com]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-1H-benzo[d]imidazol-2-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-1H-benzo[d]imidazol-2-amine. The protocols outlined below are designed to ensure the highest level of safety by establishing a self-validating system of checks and procedures.
Foundational Principle: Hazard Assessment
The primary anticipated hazards, based on analogous compounds, include:
Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous and requires stringent protective measures to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Core Personal Protective Equipment (PPE) Ensemble
The following PPE constitutes the mandatory minimum for any procedure involving this compound, regardless of the quantity being handled. This ensemble is designed to provide a primary barrier against accidental exposure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes of solutions and airborne particles from entering the eyes, which are highly susceptible to irritation. |
| Hand Protection | Disposable, chemical-resistant nitrile gloves. | Provides a direct barrier against skin contact. Nitrile is effective against a broad range of chemicals for short-term protection. It is best practice to consult the glove manufacturer's compatibility chart for specific chemicals. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination by spills and splashes. |
| Foot Protection | Closed-toe, closed-heel shoes. | Prevents exposure to spills and protects feet from dropped objects. |
Operational Guide: Task-Specific PPE Protocols
Different laboratory operations present varying levels of risk. The following procedural guide details the necessary PPE adjustments for specific tasks to mitigate these risks effectively.
Step 1: Weighing and Aliquoting (Solid Compound)
This stage presents a significant risk of aerosolization and inhalation of fine particles.
-
Engineering Control: All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[4]
-
Primary PPE: Core PPE Ensemble (Goggles, Nitrile Gloves, Lab Coat).
-
Enhanced PPE:
-
Double Gloving: Wearing two pairs of nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Respiratory Protection: If there is a visible generation of dust or the ventilation is questionable, a NIOSH-approved N95 respirator is required to prevent inhalation.[5]
-
Step 2: Dissolution and Reaction Setup
This step introduces splash hazards from solvents and reagents.
-
Engineering Control: All work must be performed in a chemical fume hood.
-
Primary PPE: Core PPE Ensemble.
-
Enhanced PPE:
-
Face Shield: A full-face shield must be worn over the chemical splash goggles.[6] This provides a secondary layer of protection for the entire face from splashes during the addition of solvents or reagents.
-
Step 3: Reaction Monitoring, Work-up, and Quenching
These procedures can involve exothermic reactions and the handling of potentially corrosive or reactive substances.
-
Engineering Control: Maintain all operations within the chemical fume hood.
-
Primary PPE: Core PPE Ensemble with double gloves.
-
Enhanced PPE:
-
Face Shield: Continue to wear a face shield over safety goggles.
-
Chemical-Resistant Apron: For larger-scale reactions, a chemical-resistant apron worn over the lab coat provides an additional barrier against significant splashes.
-
Emergency Response Protocols
In the event of accidental exposure, immediate and correct action is crucial to minimize harm.
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes in an emergency shower.[7] Seek immediate medical attention.[7]
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow. Both the chemical waste and all contaminated materials must be treated as hazardous.
-
Chemical Waste: All solutions and residual solid this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8] The container must be compatible with the chemical and any solvents used.[8] Never dispose of this chemical down the drain.[8]
-
Contaminated PPE and Materials: All disposable PPE (gloves, etc.), contaminated paper towels, and weighing papers must be collected in a separate, sealed bag or container labeled as "Hazardous Waste."[8] This prevents cross-contamination and ensures safe disposal by environmental health and safety personnel.
Visual Workflow: Handling and Disposal Process
The following diagram outlines the logical progression of operations, from preparation to disposal, ensuring safety at each step.
Caption: Workflow for handling this compound.
References
- 1. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
